molecular formula C14H10F3N3O2 B15138206 AI-10-104

AI-10-104

Cat. No.: B15138206
M. Wt: 309.24 g/mol
InChI Key: OIIHJPSDBLPWEL-UHFFFAOYSA-N
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Description

AI-10-104 is a useful research compound. Its molecular formula is C14H10F3N3O2 and its molecular weight is 309.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10F3N3O2

Molecular Weight

309.24 g/mol

IUPAC Name

2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C14H10F3N3O2/c1-21-11-3-2-6-18-12(11)13-19-9-5-4-8(7-10(9)20-13)22-14(15,16)17/h2-7H,1H3,(H,19,20)

InChI Key

OIIHJPSDBLPWEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of AI-10-104 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of RUNX1 in T-ALL Pathogenesis

AI-10-104: A Targeted Inhibitor of the CBFβ-RUNX Interaction

Core Mechanism of Action of this compound in T-ALL

Disruption of the CBFβ-RUNX1 Complex
Downregulation of Key Oncogenic Transcription Factors
Induction of Apoptosis

Quantitative Data on this compound Activity in T-ALL

Cell LineType of T-ALLGI50 (µM) of this compound
HPB-ALLTLX3-transformed~5
DND-41TLX3-transformed~7.5
KOPTK1NOTCH1-mutant~2.5
Primary T-ALL Samples (Average) Pediatric~2.2
Normal Human Hematopoietic Cells (Average) Healthy Donors~15.4
T-ALL Cell LineThis compound Concentration (µM)Duration of Treatment% Increase in Apoptosis (Annexin V+)
KOPTK1106 daysSignificant increase (exact % not specified)
Primary T-ALL Sample (TALL-X-15)56 days~20%
Primary T-ALL Sample (TALL-X-15)106 days~40%

Experimental Protocols

Co-Immunoprecipitation to Assess CBFβ-RUNX1 Interaction

Protocol:

  • Cell Lysis: Harvest cells and lyse in modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-RUNX1 antibody (e.g., Active Motif, Cat# 39000) overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washing: Wash the beads three to five times with ice-cold lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against CBFβ and RUNX1.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Cell Viability/Metabolism Assay (MTS Assay)

Protocol:

  • Cell Seeding: Seed human T-ALL cell lines in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of growth inhibition. Calculate the GI50 value using appropriate software.

Apoptosis Assay (Annexin V Staining)

Protocol:

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and a viability dye such as 7-AAD (7-aminoactinomycin D).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, 7-AAD-negative cells are in early apoptosis.

    • Annexin V-positive, 7-AAD-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizing the Mechanism: Signaling Pathways and Workflows

AI10104_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CBFbeta CBFbeta This compound->CBFbeta Binds & Inhibits RUNX1_CBFbeta RUNX1-CBFβ Complex This compound->RUNX1_CBFbeta Disrupts Formation CBFbeta_n CBFβ CBFbeta->CBFbeta_n Nuclear Translocation RUNX1_inactive RUNX1 (inactive) RUNX1_active RUNX1 (active) RUNX1_inactive->RUNX1_active Activation RUNX1_active->RUNX1_CBFbeta CBFbeta_n->RUNX1_CBFbeta DNA DNA RUNX1_CBFbeta->DNA Binds to Enhancers MYC_Gene MYC Gene RUNX1_CBFbeta->MYC_Gene Activates Transcription MYB_Gene MYB Gene RUNX1_CBFbeta->MYB_Gene Activates Transcription Proliferation Cell Proliferation & Survival RUNX1_CBFbeta->Proliferation Inhibition MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYB_mRNA MYB mRNA MYB_Gene->MYB_mRNA MYC_mRNA->Proliferation MYB_mRNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to

RUNX1_NOTCH1_Interplay cluster_signaling Oncogenic Signaling cluster_inhibition Therapeutic Inhibition NOTCH1 Activated NOTCH1 MYC_Enhancer MYC Enhancer NOTCH1->MYC_Enhancer Binds & Activates RUNX1_CBFbeta RUNX1-CBFβ Complex RUNX1_CBFbeta->MYC_Enhancer Required for Activity MYC_Gene MYC Gene MYC_Enhancer->MYC_Gene Regulates Leukemogenesis Leukemogenesis MYC_Gene->Leukemogenesis AI10104 This compound AI10104->RUNX1_CBFbeta Inhibits

Caption: Interplay between RUNX1 and NOTCH1 in T-ALL.

Co_IP_Workflow start T-ALL Cell Culture + this compound Treatment lysis Cell Lysis start->lysis ip Immunoprecipitation (anti-RUNX1) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (anti-CBFβ, anti-RUNX1) sds_page->western end Analysis of Interaction western->end

References

The Molecular Target of AI-10-104: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the CBFβ-RUNX Interaction

Core-Binding Factor (CBF) is a heterodimeric transcription factor composed of a DNA-binding α subunit, encoded by one of the three RUNX genes (RUNX1, RUNX2, or RUNX3), and a non-DNA-binding β subunit, CBFβ. The interaction between CBFβ and RUNX proteins is crucial for the stability and DNA-binding affinity of the RUNX subunit[1]. This complex plays a pivotal role in regulating the expression of genes involved in cellular proliferation, differentiation, and survival in several tissues, including the hematopoietic and skeletal systems. Dysregulation of the CBFβ-RUNX interaction is implicated in the pathogenesis of various cancers, such as leukemia and ovarian cancer, making it an attractive therapeutic target[2][1][3].

AI-10-104: A Potent Inhibitor of the CBFβ-RUNX Interaction

Quantitative Analysis of this compound Activity

Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction

Assay TypeTarget ProteinsIC50 Value (μM)Reference
FRET AssayVenus-CBFβ and Cerulean-Runt domain1.25[2]
Cell LineCancer TypeAssay TypeEndpointIC50 / GI50 Value (μM)Reference
SEMAcute Lymphoblastic LeukemiaCo-immunoprecipitationReduction of CBFβ-RUNX1 binding10 (concentration used)[2]
KOPTK1T-cell Acute Lymphoblastic LeukemiaImmunoprecipitationDecrease in CBFβ/RUNX1 and CBFβ/RUNX3 heterodimersDose-dependent decrease[4]
Multiple T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaMTS AssayGrowth Inhibition~1-10 (range)[4]
Primary T-ALL patient samplesT-cell Acute Lymphoblastic LeukemiaMTS/CellTiter-GloGrowth InhibitionAverage GI50 of ~2.2[4]
Normal human hematopoietic cellsHealthy Donor Bone MarrowMTS/CellTiter-GloGrowth InhibitionAverage GI50 of 15.4[4]
OVCAR8Ovarian CancerCellTiter-GloReduced Cell Number~7[1]
OVCAR4Ovarian CancerCellTiter-GloReduced Cell Number~5[1]
Myeloma cellsMultiple MyelomaNot specifiedEnhanced Lenalidomide CytotoxicityNot specified[5]
ATL cell linesAdult T-cell Leukemia/LymphomaNot specifiedInhibition of Proliferation1-10 or lower[3][6]

Key Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibition of the CBFβ-RUNX interaction in a cell-free system.

  • Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In this assay, the Runt domain of RUNX1 is fused to a Cerulean fluorescent protein (donor), and CBFβ is fused to a Venus fluorescent protein (acceptor). When the two proteins interact, excitation of Cerulean leads to emission from Venus. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

  • Protocol:

    • Purified Cerulean-Runt domain and Venus-CBFβ proteins are mixed at a concentration of 100 nM each in assay buffer.

    • The mixture is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence emission is measured at 474 nm (Cerulean) and 525 nm (Venus) following excitation at the Cerulean excitation wavelength.

    • The ratio of the emission intensities at 525 nm to 474 nm is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction.

    • IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.[2]

Co-immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the CBFβ-RUNX interaction within a cellular context.

  • Principle: An antibody specific to one protein of a complex (e.g., RUNX1) is used to pull down that protein from a cell lysate. If another protein (e.g., CBFβ) is part of the same complex, it will be pulled down as well and can be detected by Western blotting.

  • Protocol:

    • Cells are harvested and lysed using a modified RIPA buffer.

    • The cell lysates are incubated with an anti-RUNX1 antibody to form antibody-antigen complexes.

    • Protein A/G agarose beads are added to the lysate to capture the antibody-antigen complexes.

    • The beads are washed to remove non-specifically bound proteins.

    • The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

Cell Viability and Growth Inhibition Assays (MTS/CellTiter-Glo)
  • Principle: MTS and CellTiter-Glo are colorimetric and luminescent assays, respectively, that measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • The MTS reagent (CellTiter 96 AQueous One Solution) or CellTiter-Glo reagent is added to the cell cultures.

    • After a short incubation period, the absorbance (for MTS) or luminescence (for CellTiter-Glo) is measured using a plate reader.

    • The absorbance or luminescence values are normalized to the DMSO control to determine the percentage of cell growth inhibition.

    • GI50 (50% growth inhibition) values are calculated from the dose-response curves.[4]

Signaling Pathways and Mechanisms of Action

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Target Engagement cluster_2 Phenotypic Effects FRET FRET Assay IC50 Determine IC50 FRET->IC50 CellCulture Treat Cells with this compound CoIP Co-immunoprecipitation CellCulture->CoIP ViabilityAssay Cell Viability Assay (MTS/CellTiter-Glo) CellCulture->ViabilityAssay GeneExpression Gene Expression Analysis (e.g., for c-Myc) CellCulture->GeneExpression WesternBlot Western Blot CoIP->WesternBlot

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to RUNX Proteins and Their Role in Leukemia

The Runt-related transcription factor (RUNX) family, comprising RUNX1, RUNX2, and RUNX3, are crucial regulators of normal hematopoiesis and other developmental processes.[1][2] These proteins form a heterodimeric complex with Core-Binding Factor beta (CBFβ), which enhances their DNA-binding affinity and stability.[1] In the context of leukemia, particularly Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), the genes encoding RUNX1 and CBFβ are frequent targets of chromosomal translocations and mutations.[2][3][4] These genetic alterations can lead to the formation of oncogenic fusion proteins or the dysregulation of RUNX1 target genes, ultimately driving leukemogenesis.[2][4] Consequently, inhibiting the function of RUNX proteins has emerged as a promising therapeutic strategy for these malignancies.[3][5]

AI-10-104: A Small Molecule Inhibitor of the RUNX-CBFβ Interaction

Mechanism of Action

cluster_0 Normal RUNX1 Function cluster_1 Inhibition by this compound RUNX1 RUNX1 DNA Target Gene Promoters RUNX1->DNA CBFb CBFβ CBFb->RUNX1 Forms Complex Inactive_RUNX1 Inactive RUNX1 Transcription Gene Transcription DNA->Transcription Regulates AI10104 This compound AI10104->CBFb Binds to Blocked_DNA Target Gene Promoters Inactive_RUNX1->Blocked_DNA Binding Inhibited Blocked_Transcription Transcription Inhibited Blocked_DNA->Blocked_Transcription

Mechanism of Action of this compound.

Quantitative Data: In Vitro Efficacy of this compound

Cell Line / Sample TypeLeukemia TypeParameterValue (µM)Reference
SEM CellsAMLIC50~1.25[3]
KOPTK1, Jurkat, etc. (8 lines)T-ALLGI50Varies[6]
Primary Pediatric T-ALL SamplesT-ALLGI50 (avg)2.4[6]
Normal Human Hematopoietic CellsNormalGI50 (avg)15.4[6]
Adult T-cell Leukemia/Lymphoma (ATL)ATLIC501-10[8]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Interaction

start Start: Leukemia Cell Culture treatment Treat cells with this compound or DMSO (control) for 6h start->treatment lysis Lyse cells in modified RIPA buffer treatment->lysis ip Immunoprecipitate RUNX1 using anti-RUNX1 antibody and Protein A agarose beads lysis->ip wash Wash beads to remove non-specific binding ip->wash elution Elute bound proteins wash->elution western Analyze eluate by Western Blot using antibodies for CBFβ and RUNX1 elution->western end End: Quantify CBFβ levels to assess interaction western->end

Workflow for Co-Immunoprecipitation Assay.

Protocol Steps:

  • Cell Lysis: Harvest and lyse the cells using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) to extract cellular proteins.[3]

  • Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody and Protein A agarose beads to capture RUNX1 and its interacting proteins.[3][6]

  • Washing: Wash the beads multiple times with an appropriate buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

Cell Viability and Growth Inhibition Assays

Protocol Steps:

  • Cell Plating: Seed leukemia cell lines or primary patient samples in 96-well plates at a specified density (e.g., 5 x 10^5 cells/ml).[3]

  • Viability/Metabolism Measurement:

    • MTS/CellTiter-Glo Assay: Add a metabolic reagent such as MTS (CellTiter 96 AQueous One Solution) or CellTiter-Glo to the wells.[6] The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.[6]

    • DAPI Staining: Alternatively, stain cells with DAPI (a fluorescent stain that binds to DNA) and analyze by flow cytometry.[3] DAPI-negative cells are scored as viable.[3]

  • Data Analysis: Normalize the readings from treated cells to the DMSO-treated control cells to determine the percentage of viability or growth inhibition.[6] Calculate GI50 or IC50 values from the dose-response curves.

RUNX1 Signaling in Leukemia and Therapeutic Intervention

cluster_pathway RUNX1 Signaling in Leukemia cluster_intervention Therapeutic Intervention RUNX1_CBFb RUNX1/CBFβ Complex MYC_Enhancer MYC Enhancer RUNX1_CBFb->MYC_Enhancer MYB_Enhancer MYB Enhancer RUNX1_CBFb->MYB_Enhancer Other_Targets Other Target Genes RUNX1_CBFb->Other_Targets MYC_Expression MYC Expression MYC_Enhancer->MYC_Expression MYB_Expression MYB Expression MYB_Enhancer->MYB_Expression Other_Effects Other Effects Other_Targets->Other_Effects Leukemic_Growth Leukemic Growth & Survival MYC_Expression->Leukemic_Growth MYB_Expression->Leukemic_Growth Other_Effects->Leukemic_Growth Apoptosis Apoptosis AI10104 This compound AI10104->RUNX1_CBFb Inhibits AI10104->Apoptosis Induces

RUNX1 Signaling Pathway and this compound Intervention.

Conclusion and Future Directions

References

An In-depth Technical Guide to the CBFβ-RUNX Interaction as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core-binding factor β (CBFβ)-RUNX protein-protein interaction, a critical regulator of cellular differentiation and a validated target in oncology, particularly in leukemia.

Introduction: The Core-Binding Factor Complex

The core-binding factor (CBF) is a heterodimeric transcription factor essential for the normal development of various tissues, including the hematopoietic, bone, and nervous systems.[1] It consists of a DNA-binding α-subunit, encoded by one of three Runt-related transcription factor (RUNX) genes (RUNX1, RUNX2, or RUNX3), and a non-DNA-binding β-subunit, CBFβ.[2] While the RUNX proteins contain the DNA-binding Runt domain, the interaction with CBFβ is crucial as it enhances the affinity of RUNX proteins for their target DNA sequences by up to 40-fold and stabilizes the complex.[1] This interaction relieves an autoinhibitory mechanism within the RUNX protein, making the CBFβ-RUNX complex the functional unit for gene regulation.[2][3]

The significance of this complex in disease is underscored by the frequent genetic alterations targeting both subunits in various cancers.[2] Chromosomal translocations involving RUNX1 and CBFB are well-established drivers in acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[2] Furthermore, RUNX proteins are increasingly recognized as key players in epithelial cancers, broadening the potential therapeutic utility of targeting this pathway.[3]

The CBFβ-RUNX Interaction in Leukemia

The CBFβ-RUNX axis is particularly prominent in a subset of AML known as core-binding factor acute myeloid leukemia (CBF-AML). This category includes leukemias with the t(8;21)(q22;q22) translocation, which creates the RUNX1-ETO fusion protein, and those with inversion of chromosome 16, inv(16)(p13q22), which generates the CBFβ-SMMHC fusion oncoprotein.[4]

The CBFβ-SMMHC fusion protein, a product of the CBFB and smooth muscle myosin heavy chain (MYH11) genes, plays a central role in the pathogenesis of inv(16) AML.[5] This fusion protein retains the ability to bind to RUNX1 and, due to an additional high-affinity binding domain within the SMMHC portion, it outcompetes wild-type CBFβ for this interaction.[6][7][8] This leads to the deregulation of RUNX1-mediated transcription, which is critical for the development of leukemia.[9] The expression of CBFβ-SMMHC has a dominant-negative effect on RUNX function, blocking normal blood cell development.[10]

Therapeutic Strategy: Inhibition of the CBFβ-RUNX Interaction

The critical dependence of leukemic cells on the aberrant function of the CBFβ-RUNX complex makes this protein-protein interaction an attractive therapeutic target. The development of small molecules that can disrupt this interaction represents a novel therapeutic approach, moving beyond traditional cytotoxic chemotherapy.[3] These inhibitors typically bind to an allosteric site on CBFβ, preventing its association with RUNX proteins.[11]

By inhibiting the CBFβ-RUNX interaction, these molecules can:

  • Reduce the binding of RUNX1 to its target genes.[3]

  • Alter the expression of genes regulated by RUNX1.[3]

  • Impact cell survival and promote differentiation of leukemic cells.[3][11]

This strategy has shown efficacy not only in leukemia models but also in other cancers where RUNX transcription factors are implicated, such as basal-like breast cancer and ovarian cancer.[1][3]

Quantitative Data on CBFβ-RUNX Inhibitors

Several small molecule inhibitors targeting the CBFβ-RUNX interaction have been developed. The following table summarizes key quantitative data for some of these compounds.

CompoundTarget InteractionIC50 (µM)Mechanism of ActionTherapeutic Potential
AI-10-49 CBFβ-SMMHC/RUNX10.26Binds to CBFβ portion of the fusion protein, disrupting its interaction with RUNX1.[6][12]Inv(16) AML[6]
Ro5-3335 CBFβ/RUNX1Not specifiedBinds to both RUNX1 and CBFβ, inhibiting their interaction.[6]RUNX1-driven leukemias[6]
AI-10-47 CBFβ/RUNX3.2Small molecule inhibitor of CBFβ-RUNX binding.[12]Cancers with RUNX pathway dysregulation.
AI-4-57 CBFβ-SMMHC/RUNX122Allosteric inhibitor of the interaction.[12]Research tool for studying inv(16) AML.
RUNX1/ETO tetramerization-IN-1 RUNX1/ETO tetramerization0.25 (EC50)Targets the NHR2 domain of RUNX1/ETO, inhibiting its tetramerization.[12]t(8;21) AML

Signaling Pathways and Mechanisms of Action

The CBFβ-RUNX complex regulates a multitude of downstream genes involved in cell differentiation and proliferation. In inv(16) AML, the CBFβ-SMMHC fusion protein hijacks this machinery. One critical downstream target is the MYC oncogene. CBFβ-SMMHC maintains leukemia cell viability by neutralizing RUNX1-mediated repression of MYC expression.[10] Pharmacological inhibition of the CBFβ-SMMHC/RUNX1 interaction leads to increased RUNX1 binding at distal MYC enhancers, resulting in transcriptional repression and apoptosis.[10]

G cluster_normal Normal Hematopoiesis cluster_leukemia inv(16) AML cluster_therapy Therapeutic Intervention CBFb CBFβ CBF_complex CBF Complex CBFb->CBF_complex RUNX1_n RUNX1 RUNX1_n->CBF_complex DNA_n Target Genes (e.g., CSF1R, CEBPA) CBF_complex->DNA_n Binds & Regulates Differentiation Normal Differentiation DNA_n->Differentiation CBFb_SMMHC CBFβ-SMMHC Fusion Protein Aberrant_complex Aberrant Complex CBFb_SMMHC->Aberrant_complex RUNX1_l RUNX1 RUNX1_l->Aberrant_complex DNA_l Target Genes (e.g., MYC) Aberrant_complex->DNA_l Dysregulates Leukemia Leukemia Proliferation & Blocked Differentiation DNA_l->Leukemia Inhibitor e.g., AI-10-49 Inhibitor->CBFb_SMMHC Inhibits Interaction RUNX1_t RUNX1 DNA_t Target Genes RUNX1_t->DNA_t Restored Regulation Apoptosis Apoptosis & Differentiation DNA_t->Apoptosis

Caption: Signaling pathways in normal hematopoiesis, inv(16) AML, and therapeutic intervention.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate CBFβ-RUNX Interaction

This protocol is designed to detect the in vivo interaction between CBFβ and RUNX1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibodies: anti-CBFβ antibody for immunoprecipitation, anti-RUNX1 antibody for Western blotting, and appropriate secondary antibodies.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Lysis: Harvest cells and lyse them on ice for 30 minutes in lysis buffer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-CBFβ antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Bead Binding: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them three times with wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-RUNX1 antibody to detect the co-immunoprecipitated protein.

G start Cell Lysate (CBFβ-RUNX1 complex) antibody Add anti-CBFβ Antibody start->antibody beads Add Protein A/G Beads antibody->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute western Western Blot (Probe for RUNX1) elute->western result Detection of RUNX1 (Confirms Interaction) western->result

Caption: Workflow for Co-Immunoprecipitation of the CBFβ-RUNX1 complex.

Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitor Screening

This assay measures the inhibition of the CBFβ-SMMHC-RUNX interaction in a high-throughput format.[9]

Materials:

  • Purified recombinant Cerulean-CBFβ-SMMHC and Venus-RUNX1 proteins.

  • Assay buffer (e.g., PBS with 0.01% Triton X-100).

  • Small molecule inhibitor library.

  • Microplate reader capable of measuring FRET.

Procedure:

  • Protein Preparation: Express and purify Cerulean-tagged CBFβ-SMMHC and Venus-tagged RUNX1.

  • Assay Setup: In a 384-well plate, add a fixed concentration of Cerulean-CBFβ-SMMHC and Venus-RUNX1 to the assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • FRET Measurement: Excite the Cerulean donor fluorophore (e.g., at 433 nm) and measure the emission from both the Cerulean (e.g., at 475 nm) and the Venus acceptor fluorophore (e.g., at 528 nm).

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). A decrease in the FRET ratio indicates inhibition of the protein-protein interaction. Determine the IC50 value for each compound.

G cluster_binding Binding (No Inhibitor) cluster_inhibition Inhibition Cerulean Cerulean-CBFβ-SMMHC Venus Venus-RUNX1 Cerulean->Venus Interaction FRET High FRET Signal Venus->FRET Energy Transfer Cerulean_i Cerulean-CBFβ-SMMHC Inhibitor Inhibitor Cerulean_i->Inhibitor NoFRET Low FRET Signal Cerulean_i->NoFRET No Energy Transfer Venus_i Venus-RUNX1 Inhibitor->NoFRET Disrupted Interaction

Caption: Principle of the FRET assay for screening CBFβ-RUNX inhibitors.

Conclusion and Future Directions

The targeting of the CBFβ-RUNX interaction has emerged as a promising therapeutic strategy for a range of cancers, most notably for leukemias driven by RUNX pathway alterations. The development of specific and potent small molecule inhibitors has provided valuable tools for both basic research and clinical development.[3] Future efforts will likely focus on optimizing the pharmacokinetic properties of these inhibitors to improve their clinical applicability and exploring combination therapies to overcome potential resistance mechanisms. For instance, combining CBFβ-SMMHC inhibitors with BET-inhibitors has shown synergistic effects in eliminating inv(16) leukemia cells.[10] As our understanding of the complex regulatory networks governed by the CBFβ-RUNX complex deepens, so too will the opportunities for innovative therapeutic interventions.

References

The Disruption of RUNX1 Transcriptional Activity by the Small Molecule Inhibitor AI-10-104: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: RUNX1 and the RUNX1-CBFβ Complex

The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of cell fate and differentiation in various lineages.[1][2][3] RUNX1 is essential for the establishment of definitive hematopoiesis and is frequently mutated or translocated in leukemia.[1] The transcriptional activity of RUNX proteins is critically dependent on their heterodimerization with the non-DNA-binding subunit CBFβ.[1][2] This interaction allosterically increases the affinity of the RUNX Runt domain for its target DNA sequences and protects RUNX proteins from proteasomal degradation.[2] Given the central role of the RUNX1-CBFβ complex in oncogenesis, its disruption has become an attractive therapeutic strategy.

Mechanism of Action of AI-10-104

Mechanism of this compound Action cluster_0 Normal RUNX1 Activity cluster_1 Inhibition by this compound RUNX1 RUNX1 RUNX1_CBFbeta RUNX1-CBFβ Complex RUNX1->RUNX1_CBFbeta CBFbeta CBFβ CBFbeta->RUNX1_CBFbeta DNA Target DNA Transcription Gene Transcription DNA->Transcription RUNX1_CBFbeta->DNA AI10104 This compound CBFbeta_inhibited CBFβ (Inhibited) AI10104->CBFbeta_inhibited Binds to CBFβ No_Transcription Transcription Blocked No_Complex->No_Transcription No Complex Formation RUNX1_inactive RUNX1 (Autoinhibited)

Quantitative Data on this compound Activity

Assay TypeCompoundIC50 / GI50Cell Line / SystemReference
FRET-based CBFβ/Runt BindingThis compound1.25 µMIn vitro[1]
Cell Growth/Metabolism (MTS)This compoundAverage GI50: 2.4 µMPrimary pediatric T-ALL samples[4]
Cell Growth/Metabolism (MTS)This compoundGI50: ~1-10 µMHuman T-ALL cell lines[4]
Cell Growth (CellTiter-Glo)This compoundVaries by cell lineOvarian cancer cell lines[5]
Cell ViabilityThis compound~1-10 µMATL cell lines[6]
FRET-based CBFβ-SMMHC/RUNX1AI-10-490.26 µMIn vitro[7]

Effects on RUNX1 Transcriptional Activity and Downstream Cellular Processes

Experimental Protocols

Co-Immunoprecipitation to Assess RUNX1-CBFβ Interaction

Materials:

  • Cell line of interest (e.g., KOPTK1 human T-ALL cells)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with protease inhibitors)

  • Anti-RUNX1 antibody (e.g., Active Motif, #39000)

  • Protein A agarose beads

  • Anti-CBFβ antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to the desired density.

  • Lyse the cells in modified RIPA buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates with protein A agarose beads.

  • Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

  • Add protein A agarose beads and incubate for an additional 2-4 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CBFβ and RUNX1.

Co-Immunoprecipitation Workflow start Start cell_culture Cell Culture & Treatment (this compound or DMSO) start->cell_culture lysis Cell Lysis cell_culture->lysis ip Immunoprecipitation with anti-RUNX1 Ab lysis->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (probe for CBFβ) sds_page->western end Analyze Results western->end

Caption: Workflow for co-immunoprecipitation to study RUNX1-CBFβ interaction.

Cell Viability Assay (MTS Assay)

Materials:

  • Cancer cell lines

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Incubate for a specified period (e.g., 3 days).

  • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Therapeutic Potential and Future Directions

References

Unveiling AI-10-104: A Potent Inhibitor of the RUNX-CBFβ Interaction for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Signaling Pathway

AI10104_Signaling_Pathway cluster_0 AI-10-104 Mechanism of Action AI10104 This compound CBFb CBFβ AI10104->CBFb Binds to RUNX_CBFb_Complex RUNX-CBFβ Complex AI10104->RUNX_CBFb_Complex Inhibits formation CBFb->RUNX_CBFb_Complex Forms complex with RUNX RUNX (RUNX1, RUNX2, RUNX3) RUNX->RUNX_CBFb_Complex DNA DNA RUNX_CBFb_Complex->DNA Binds to Target_Genes Target Gene Expression (e.g., MYC, SOX4) DNA->Target_Genes Regulates Oncogenic_Functions Oncogenic Functions (Proliferation, Survival, Migration) Target_Genes->Oncogenic_Functions Promotes

Preclinical Efficacy

In Vitro Studies

Quantitative data from various preclinical studies are summarized in the tables below.

Cancer TypeCell LineAssay TypeEndpointValue (µM)Reference
T-cell Acute Lymphoblastic LeukemiaKOPTK1MTS AssayGI₅₀~2.5[2]
T-cell Acute Lymphoblastic LeukemiaLOUCYMTS AssayGI₅₀11[2]
Ovarian CancerOVCAR8CellTiter-GloIC₅₀~7[3]
Ovarian CancerOVCAR4CellTiter-GloIC₅₀~8[3]
Triple Negative Breast CancerMDA-MB-453Crystal VioletIC₅₀~1[4]
Triple Negative Breast CancerSUM-159PTCrystal VioletIC₅₀~1[4]
Acute Myeloid LeukemiaSEMFRET AssayIC₅₀1.25[5]
Adult T-cell Leukemia/LymphomaVariousNot SpecifiedIC₅₀1-10[1][6]
Cancer TypeCell LineExperimentObservationReference
Ovarian CancerOVCAR8Wound Healing AssaySignificantly impaired wound healing[3]
Ovarian CancerOVCAR8EdU Incorporation Assay (24h treatment)Significant decrease in the proportion of cells incorporating EdU[3]
T-ALLKOPTK1Co-immunoprecipitationDose-dependent decrease in CBFβ/RUNX1 and CBFβ/RUNX3 heterodimers[2]
T-ALLPatient SamplesAnnexin V/7-AAD Staining (6 days)Induced apoptosis[2]
Triple Negative Breast CancerMDA-MB-453, SUM-159PTWestern Blot (24h treatment)Decreased SOX4 protein levels[4]

Experimental Protocols

Cell Viability and Proliferation Assays

Protocols:

  • MTS Assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay):

    • Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.[5]

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Normalize absorbance values to the DMSO control to determine the percentage of cell viability.[2]

  • CellTiter-Glo Luminescent Cell Viability Assay:

    • Follow steps 1 and 2 from the MTS assay protocol.

    • Add CellTiter-Glo reagent to each well.

    • Measure luminescence using a plate reader.

    • Normalize luminescence values to the DMSO control.[3]

  • Crystal Violet Assay:

    • Wash cells with PBS and fix with 10% formalin.

    • Stain cells with 0.5% crystal violet solution.

    • Wash away excess stain and solubilize the stained cells with a solubilization solution (e.g., 10% acetic acid).

    • Measure the absorbance at 570 nm.[4]

Co-Immunoprecipitation (Co-IP)

Protocol:

  • Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[5]

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-RUNX1 or anti-RUNX3 antibody overnight at 4°C.[2]

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against CBFβ, RUNX1, and RUNX3.[2]

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_workflow In Vitro Efficacy Testing Workflow for this compound start Start: Select Cancer Cell Lines cell_culture Cell Culture and Maintenance start->cell_culture treatment Treatment with this compound (Dose-response and Time-course) cell_culture->treatment viability Cell Viability/Proliferation Assays (MTS, CellTiter-Glo, Crystal Violet) treatment->viability mechanism Mechanism of Action Studies treatment->mechanism functional Functional Assays treatment->functional data_analysis Data Analysis and Interpretation viability->data_analysis co_ip Co-Immunoprecipitation (RUNX-CBFβ Interaction) mechanism->co_ip western Western Blot (Downstream Target Proteins) mechanism->western co_ip->data_analysis western->data_analysis migration Migration/Invasion Assays functional->migration apoptosis Apoptosis Assays (Annexin V Staining) functional->apoptosis migration->data_analysis apoptosis->data_analysis conclusion Conclusion: Efficacy and Mechanism of this compound data_analysis->conclusion

Caption: A typical experimental workflow for in vitro studies.

Conclusion

References

Investigating the Pharmacodynamics of AI-10-104: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Signaling Pathway Diagram

AI_10_104_Signaling_Pathway cluster_0 Normal State cluster_1 AI-10-104 Intervention CBFb CBFβ RUNX RUNX CBFb->RUNX Binds & Stabilizes DNA DNA RUNX->DNA Binds TargetGenes Target Gene Transcription DNA->TargetGenes AI10104 This compound CBFb_inhibited CBFβ AI10104->CBFb_inhibited Allosteric Binding RUNX_destabilized RUNX CBFb_inhibited->RUNX_destabilized Interaction Blocked NoTranscription Inhibition of Transcription RUNX_destabilized->NoTranscription

Quantitative Pharmacodynamic Data

Table 1: In Vitro Potency
Assay TypeParameterValueReference
Fӧrster Resonance Energy Transfer (FRET)IC501.25 µM[2]
Table 2: Cellular Activity - T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Cell Line/Sample TypeParameterValueReference
Primary Pediatric T-ALL SamplesAverage GI502.4 µM[5]
Normal Human Hematopoietic CellsAverage GI5015.4 µM[5]
Table 3: Cellular Activity - Other Cancers
Cancer TypeCell LineParameterValueReference
Multiple MyelomaOPM-1EffectModerate inhibition of proliferation[3]
Ovarian CancerOVCAR8Effect at 10 µMDecreased cell number, reduced mitotic index, impaired wound healing[6]

In Vivo Pharmacodynamics and Pharmacokinetics

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX Interaction
  • Cell Lysis: Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[2]

  • Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.[2]

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against CBFβ and RUNX1 to detect the co-precipitated proteins.

Experimental Workflow: Co-Immunoprecipitation

Co_IP_Workflow start Start: SEM Cells treatment Treatment: DMSO or 10µM this compound (6 hours) start->treatment lysis Cell Lysis: Modified RIPA Buffer treatment->lysis ip Immunoprecipitation: Anti-RUNX1 Antibody & Protein A-Agarose lysis->ip wb Western Blot Analysis: Detect CBFβ & RUNX1 ip->wb end End: Assess Interaction wb->end

Caption: Co-Immunoprecipitation workflow.

Cell Growth/Metabolism Assay (MTS Assay)
  • Cell Seeding: Seed human T-ALL cell lines in 96-well plates.

  • MTS Reagent Addition: Add MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well.[5]

  • Incubation and Measurement: Incubate the plates and then measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.[5]

  • Data Analysis: Normalize the absorbance values to the DMSO control to determine the growth inhibition.[5]

Cell Cycle Analysis
  • Cell Fixation: Harvest and fix the cells in ethanol.

  • Staining: Stain the cells with propidium iodide (PI) to measure DNA content.[6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]

Conclusion

References

The Impact of AI-10-104 on Cell Signaling Pathways in Multiple Myeloma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Disrupting the RUNX-IKZF1/3 Survival Axis

AI-10-104_Mechanism_of_Action AI-10-104 Mechanism of Action in Myeloma cluster_control Myeloma Cell (Control) cluster_treatment Myeloma Cell (this compound + Lenalidomide) RUNX RUNX1/3 RUNX_IKZF RUNX-IKZF Complex RUNX->RUNX_IKZF binds IKZF IKZF1/3 IKZF->RUNX_IKZF binds MYC_IRF4_inactive MYC/IRF4 Transcription IKZF->MYC_IRF4_inactive promotes CRBN_inactive CRBN RUNX_IKZF->CRBN_inactive blocks interaction Lenalidomide_inactive Lenalidomide Lenalidomide_inactive->CRBN_inactive binds CRBN_inactive->IKZF cannot target Proteasome_inactive Proteasome Survival_inactive Cell Survival & Proliferation MYC_IRF4_inactive->Survival_inactive drives AI10104 This compound RUNX_inhibited RUNX1/3 (inhibited) AI10104->RUNX_inhibited inhibits IKZF_free IKZF1/3 (free) RUNX_inhibited->IKZF_free dissociates from IKZF_ub Ub-IKZF1/3 IKZF_free->IKZF_ub ubiquitination Lenalidomide_active Lenalidomide CRBN_active CRBN Lenalidomide_active->CRBN_active binds CRBN_active->IKZF_free targets Ub Ubiquitin Ub->IKZF_free Proteasome_active Proteasome IKZF_ub->Proteasome_active targeted by Degradation IKZF1/3 Degradation Proteasome_active->Degradation leads to MYC_IRF4_down MYC/IRF4 Downregulation Degradation->MYC_IRF4_down causes Apoptosis Apoptosis MYC_IRF4_down->Apoptosis induces

Quantitative Data on this compound's Activity

Table 1: Synergistic Effects of this compound and Lenalidomide in Myeloma Cell Lines
Cell LineRUNX1 ExpressionCombination Effect (Combination Index, CI)Reference
NCI-H929 LowSynergistic at sub-micromolar doses[1]
MM1S LowSynergistic at sub-micromolar doses[1]
U266 LowSynergistic at sub-micromolar doses[1]
OPM-1 HighSynergistic (higher concentrations required)[1]
RPMI-8226 HighSynergistic (higher concentrations required)[1]
Table 2: Downregulation of Myeloma Oncogenes by this compound and Lenalidomide Combination
OncogeneEffect of Combination TreatmentReference
MYC Downregulation[1][2]
IRF4 Downregulation[1]

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for RUNX1 and IKZF3 Interaction

Materials:

  • Myeloma cell lines (e.g., HEK293T cells stably expressing FLAG-tagged RUNX1 and IKZF3)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG M2 affinity gel

  • Wash Buffer (e.g., TBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 3xFLAG peptide solution or glycine-HCl, pH 2.5)

  • SDS-PAGE gels and transfer apparatus

  • Primary antibodies: anti-RUNX1, anti-IKZF3, anti-FLAG

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellets in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation: Add anti-FLAG M2 affinity gel to the clarified lysates and incubate overnight at 4°C on a rotator.

  • Washing: Pellet the affinity gel by centrifugation and wash three times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the affinity gel using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RUNX1 and IKZF3 to detect the co-immunoprecipitated proteins.

Co-IP_Workflow Co-Immunoprecipitation Workflow start Start: Myeloma Cells treatment Treat with this compound or DMSO start->treatment lysis Cell Lysis treatment->lysis centrifugation1 Centrifuge to Clarify Lysate lysis->centrifugation1 incubation Incubate with Anti-FLAG Beads centrifugation1->incubation washing Wash Beads incubation->washing elution Elute Proteins washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (Probe for RUNX1 & IKZF3) sds_page->western_blot end End: Detect Protein Interaction western_blot->end

Workflow for Co-Immunoprecipitation to assess RUNX1-IKZF3 interaction.

Cell Viability (MTT) Assay

Materials:

  • Myeloma cell lines (e.g., NCI-H929, MM1S, U266, OPM-1, RPMI-8226)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CalcuSyn).

Quantitative Real-Time PCR (qPCR) for MYC and IRF4 Expression

Materials:

  • Treated myeloma cells

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for MYC, IRF4, and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from treated and control myeloma cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (MYC or IRF4) and the housekeeping gene, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control-treated cells.

Impact on Other Key Signaling Pathways in Myeloma

Potential Indirect Regulation of the PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and drug resistance in multiple myeloma. Several studies in other hematological malignancies have demonstrated a link between RUNX1 and the PI3K/Akt pathway. For instance, RUNX1 can transcriptionally regulate PIK3CD, a catalytic subunit of PI3K, thereby influencing Akt phosphorylation and cell survival[3].

AI-10-104_PI3K_Akt_Pathway Potential Indirect Impact of this compound on PI3K/Akt Pathway AI10104 This compound RUNX1 RUNX1 AI10104->RUNX1 inhibits PIK3CD PIK3CD (PI3K subunit) RUNX1->PIK3CD regulates transcription PI3K PI3K PIK3CD->PI3K is a subunit of PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAKT p-Akt (active) PIP3->pAKT activates AKT Akt Downstream Downstream Targets (e.g., mTOR, Bad) pAKT->Downstream phosphorylates Survival Cell Survival & Proliferation Downstream->Survival promotes

Potential Crosstalk with the NF-κB Pathway

The NF-κB pathway is constitutively active in a subset of multiple myeloma and plays a crucial role in inflammation, cell survival, and drug resistance. Crosstalk between RUNX transcription factors and the NF-κB pathway has been reported. For example, wild-type RUNX1 can inhibit NF-κB signaling through interaction with the IκB kinase (IKK) complex[2].

AI-10-104_NFkB_Pathway Potential Crosstalk of this compound with NF-κB Pathway AI10104 This compound RUNX1 RUNX1 AI10104->RUNX1 inhibits IKK IKK Complex RUNX1->IKK interacts with (inhibits?) IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (cytoplasmic) IkB->IkB_NFkB sequesters Proteasome Proteasome NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB_NFkB NFkB_active NF-κB (nuclear) IkB_NFkB->NFkB_active releases Gene_Expression Target Gene Expression NFkB_active->Gene_Expression activates Survival Cell Survival & Inflammation Gene_Expression->Survival promotes

Conclusion

References

An In-Depth Technical Guide to AI-10-104: A Potent Inhibitor of the RUNX Transcription Factor Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

PropertyValue
IUPAC Name 2-(5-(trifluoromethoxy)-1H-benzo[d]imidazol-2-yl)pyridin-3-amine
Chemical Formula C₁₄H₁₀F₃N₃O₂
Molecular Weight 309.24 g/mol
CAS Number 1881276-00-1
Appearance Off-white to light yellow solid
SMILES FC(F)(F)Oc1cc2c(cc1)nc(n2)c3cccc(n3)OC
Solubility Soluble in DMSO

Mechanism of Action

Mechanism of Action of AI-10-104 cluster_0 Normal RUNX Function cluster_1 Effect of this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds and stabilizes DNA DNA (Target Gene Promoters) RUNX1->DNA Binds to Transcription Gene Transcription (e.g., MYC) DNA->Transcription Initiates AI10104 This compound CBFb_inhibited CBFβ (Inhibited) AI10104->CBFb_inhibited Binds to RUNX1_unstable RUNX1 (Unstable) CBFb_inhibited->RUNX1_unstable Interaction Blocked NoTranscription Inhibition of Gene Transcription RUNX1_unstable->NoTranscription Cannot initiate transcription

Mechanism of Action of this compound

Biological Activity and Quantitative Data

In Vitro Efficacy: IC₅₀ Values
Cell LineCancer TypeAssay TypeIC₅₀ (µM)Reference
- - FRET-based assay1.25[3]
Multiple T-cell Acute Lymphoblastic Leukemia (T-ALL)MTS Assay (Growth Inhibition)1-10[2]
OVCAR8 Ovarian CancerCellTiter-Glo (Viability)~5-10[4]
OVCAR4 Ovarian CancerCellTiter-Glo (Viability)~5-10[4]
KURAMOCHI Ovarian CancerCellTiter-Glo (Viability)~10-20[4]
OAW42 Ovarian CancerCellTiter-Glo (Viability)~10-20[4]
OVCAR5 Ovarian CancerCellTiter-Glo (Viability)~10-20[4]
OVCAR3 Ovarian CancerCellTiter-Glo (Viability)>20[4]
Effects on Downstream Gene Expression
GeneFunctionChange after 6hChange after 24h
MYC Proto-oncogene, cell cycle progressionDownregulatedDownregulated
INHBA Inhibin subunit beta ADownregulatedDownregulated
MMP1 Matrix metallopeptidase 1DownregulatedDownregulated
IGFN1 Immunoglobulin-like and fibronectin type III domain containing 1DownregulatedDownregulated
COL7A1 Collagen type VII alpha 1 chainDownregulatedDownregulated

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Interaction

Co-Immunoprecipitation Workflow start Cancer Cell Culture (e.g., SEM, KOPTK1) treatment Treat with this compound (e.g., 10 µM for 6h) or DMSO (control) start->treatment lysis Cell Lysis (Modified RIPA buffer) treatment->lysis ip Immunoprecipitation (with anti-RUNX1 antibody and Protein A/G beads) lysis->ip wash Wash Beads (to remove non-specific binding) ip->wash elution Elution of Immunocomplexes wash->elution analysis Western Blot Analysis (Probe for CBFβ and RUNX1) elution->analysis end Quantify CBFβ co-precipitated with RUNX1 analysis->end

Co-Immunoprecipitation Workflow

Materials:

  • Cancer cell lines (e.g., SEM, KOPTK1)

  • Modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, protease inhibitors)

  • Anti-RUNX1 antibody (e.g., Active Motif, #39000)

  • Anti-CBFβ antibody

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed 4 x 10⁶ cells and culture overnight.

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells in modified RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new tube.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the pre-cleared lysate.

  • Incubate the pre-cleared lysate with anti-RUNX1 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using anti-CBFβ and anti-RUNX1 antibodies.

Western Blotting for Protein Expression

This protocol is for the detection of specific proteins in cell lysates.[5]

Materials:

  • Cell lysates prepared as in the Co-IP protocol

  • Primary antibodies (e.g., anti-RUNX1, anti-CBFβ, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Cell Viability/Proliferation (MTS) Assay

This colorimetric assay measures cell viability based on the metabolic conversion of MTS tetrazolium salt into a colored formazan product by viable cells.[5]

MTS Assay Workflow start Seed cells in a 96-well plate treatment Treat with serial dilutions of this compound start->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation mts_addition Add MTS reagent to each well incubation->mts_addition mts_incubation Incubate for 1-4 hours at 37°C mts_addition->mts_incubation readout Measure absorbance at 490 nm mts_incubation->readout end Calculate IC₅₀ values readout->end

MTS Assay Workflow

Materials:

  • Cancer cell lines

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

Conclusion

References

Methodological & Application

AI-10-104: In Vitro Application Notes and Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action

cluster_0 Normal State cluster_1 Effect of AI-10-104 RUNX RUNX CBFbeta CBFβ RUNX->CBFbeta forms complex DNA Target Gene Promoters CBFbeta->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription AI10104 This compound CBFbeta_i CBFβ AI10104->CBFbeta_i binds to RUNX_i RUNX RUNX_i->CBFbeta_i Interaction Blocked Blocked Inhibited Transcription CBFbeta_i->Blocked A 1. Cell Culture (Select appropriate cell line) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. In Vitro Assays B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E F Protein Analysis (e.g., Western Blot, Co-IP) C->F G 4. Data Analysis (Calculate IC50, statistical analysis) D->G E->G F->G

References

Application of AI-10-104 in Ovarian Cancer Research: From In Vitro Mechanistic Studies to In Vivo Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Mechanism of Action of AI-10-104

RUNX_Inhibition_Pathway Figure 1: Mechanism of Action of this compound cluster_nucleus Nucleus RUNX RUNX RUNX_CBFbeta_Complex RUNX/CBFβ Complex RUNX->RUNX_CBFbeta_Complex CBFbeta CBFbeta CBFbeta->RUNX_CBFbeta_Complex Target_Genes Target Gene Promoters RUNX_CBFbeta_Complex->Target_Genes Binds to Transcription Gene Transcription (Proliferation, Migration) Target_Genes->Transcription Activates AI10104 This compound AI10104->CBFbeta Binds to AI10104->RUNX_CBFbeta_Complex Inhibits formation

In Vitro Applications of this compound in Ovarian Cancer Cell Lines

Cell LineAssayConcentrationObserved EffectReference
OVCAR8CellTiter-Glo7 µM (IC50)Reduced cell viability[4]
OVCAR8pHH3 Staining10 µMDecreased mitotic index[2]
OVCAR8EdU Incorporation10 µMDecreased DNA replication rate[4]
OVCAR8Propidium Iodide Staining10 µMIncreased percentage of cells in S-phase, suggesting S-phase delay[2][4]
OVCAR4EdU Incorporation10 µMDecreased DNA replication rate[4]
Multiple Ovarian Cancer Cell LinesCellTiter-GloVaries (IC50)Reduced cell number[4]

In Vivo Application of RUNX Inhibitors in a Mouse Model of Ovarian Cancer

Experimental Protocol: Ovarian Cancer Xenograft Mouse Model and Treatment with AI-14-91

Materials:

  • Ovarian cancer cell line (e.g., OVCAR8)

  • Female athymic nude mice (6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Vehicle control (e.g., 0.1M Captisol)

  • Standard animal housing and handling equipment

  • Materials for intraperitoneal injections

Experimental Workflow

In_Vivo_Workflow Figure 2: Experimental Workflow for In Vivo Study Cell_Culture 1. Culture OVCAR8 Ovarian Cancer Cells Cell_Harvest 2. Harvest and Prepare Cell Suspension in PBS Cell_Culture->Cell_Harvest IP_Injection 3. Intraperitoneally Inject Cells into Athymic Nude Mice Cell_Harvest->IP_Injection Randomization 4. Randomize Mice into Treatment and Control Groups IP_Injection->Randomization Treatment 5. Administer AI-14-91 or Vehicle (Twice Daily for 12 Days) Randomization->Treatment Monitoring 6. Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint 7. Euthanize Mice and Harvest Tumors for Analysis Monitoring->Endpoint

Caption: A stepwise workflow for the in vivo evaluation of a RUNX inhibitor in an ovarian cancer mouse model.

Procedure:

  • Cell Preparation:

    • Culture OVCAR8 cells under standard conditions.

    • On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 5.2 x 10^6 cells per 200 µL.[2]

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 200 µL of the cell suspension intraperitoneally (i.p.) into each mouse.

  • Animal Randomization and Treatment:

    • Two days after cell injection, randomly divide the mice into a treatment group and a vehicle control group.[2]

  • Monitoring and Endpoint:

    • Monitor the mice regularly for signs of tumor growth (e.g., abdominal distension) and any adverse effects of the treatment.

    • At the end of the study (e.g., 30 days post-xenografting), euthanize the mice according to institutional guidelines.[2]

    • Harvest the tumors from the peritoneal cavity and measure their weight and volume.

Data Presentation:

Treatment GroupNumber of MiceDosageTreatment DurationOutcomeReference
Vehicle Control10N/A12 daysTumor growth[2]
AI-14-9110100 mg/kg, twice daily12 daysNo significant change in total tumor weight was observed. This was attributed to the low potency and short half-life of AI-14-91.[2]

Discussion and Future Directions

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In Vivo Suitability of AI-10-104

In Vitro Applications of this compound

Quantitative Data Summary for In Vitro Studies
Cell LineConcentration RangeIncubation TimeObserved EffectsReference
Ovarian Cancer Cell Lines (e.g., OVCAR8)5 µM - 10 µM24 - 72 hoursReduced cell proliferation, decreased EdU incorporation, S-phase arrest.[2]
Human T-ALL Cell Lines (e.g., KOPTK1)1 µM - 15 µM6 - 72 hoursInduced apoptosis, reduced CBFβ/RUNX heterodimer formation.[1]
Multiple Myeloma Cells0 - 10 µMNot SpecifiedEnhanced anti-proliferative effect of lenalidomide.
Normal Human Hematopoietic CellsGI₅₀ of 15.4 µM3 daysInhibited growth.[1]

In Vivo Data for this compound Analogs

Quantitative Data Summary for In Vivo Studies with Analogs
CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
AI-14-91 Athymic nude mice with OVCAR8 xenografts100 mg/kg, twice daily for 12 daysIntraperitoneal (i.p.)No significant change in tumor weight, likely due to limited half-life and potency.[2]
AI-10-49 Mouse model of leukemia200 mg/kg per day for 10 daysNot specifiedDelayed leukemia progression.[3]

Experimental Protocols

In Vitro Cell Proliferation Assay (using OVCAR8 cells)
  • Cell Plating: Seed OVCAR8 cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the relative cell viability and calculate the IC₅₀ value.

Co-Immunoprecipitation to Assess CBFβ-RUNX1 Interaction
  • Cell Lysis: Lyse the cells in a modified RIPA buffer.

  • Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and protein A/G agarose beads.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.

In Vivo Xenograft Study (using AI-14-91)
  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Inject OVCAR8 cells (e.g., 5 x 10⁶ cells) intraperitoneally into each mouse.

  • Randomization and Treatment: Two days post-injection, randomize the mice into treatment and vehicle control groups.

  • Tumor Assessment: At the end of the study (e.g., 30 days post-xenografting), euthanize the mice and carefully dissect and weigh the tumors from the peritoneal cavity.

  • Data Analysis: Compare the average tumor weight between the treatment and control groups to assess the efficacy of the compound.

Signaling Pathway and Experimental Workflow Diagrams

CBFβ-RUNX Signaling Pathway Inhibition

CBF_RUNX_Pathway cluster_nucleus Nucleus CBFb CBFβ RUNX RUNX CBFb->RUNX heterodimerization DNA DNA RUNX->DNA binds to TargetGenes Target Gene Expression DNA->TargetGenes regulates CellEffects Cell Proliferation & Differentiation TargetGenes->CellEffects AI10104 This compound AI10104->CBFb inhibits binding to RUNX

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treatment Treat with this compound (or vehicle control) start->treatment incubation Incubate for 24-72 hours treatment->incubation proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) incubation->proliferation cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V staining) incubation->apoptosis data_analysis Data Analysis and Interpretation proliferation->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

References

Application Notes and Protocols for AI-10-104 Treatment of Primary Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

In Vitro Efficacy of AI-10-104 in Primary Patient Samples and Cell Lines
Cell TypeAssayEndpointConcentration/IC50/GI50Reference
Primary Pediatric T-ALL Samples (n=11)CellTiter-GloGI50Average: 2.4 µM[4]
Normal Human Hematopoietic CellsCell ViabilityGI50Average: 15.4 µM[4]
Ovarian Cancer Cell Line (OVCAR8)CellTiter-GloRelative Cell NumberSignificant decrease at 3 days[3]
Multiple Myeloma Primary CellsCell Viability-Minimal effect alone; significant inhibition with lenalidomide

Note: This table summarizes available quantitative data. Further studies are required to establish dose-responses in a broader range of primary patient samples.

Mandatory Visualizations

AI10104_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RUNX RUNX (RUNX1, RUNX2, RUNX3) RUNX_CBFbeta RUNX/CBFβ Complex RUNX->RUNX_CBFbeta CBFbeta CBFβ CBFbeta->RUNX_CBFbeta AI10104 This compound AI10104->CBFbeta Binds and induces conformational change AI10104->RUNX_CBFbeta Inhibits formation DNA DNA (RUNX Binding Site) RUNX_CBFbeta->DNA Binds Target_Genes Target Gene Transcription DNA->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Apoptosis Apoptosis Target_Genes->Apoptosis

Experimental_Workflow cluster_sample_prep 1. Primary Sample Preparation cluster_treatment 2. This compound Treatment cluster_assays 3. Downstream Assays cluster_analysis 4. Data Analysis Patient_Sample Primary Patient Tumor Tissue/Blood Dissociation Mechanical & Enzymatic Dissociation Patient_Sample->Dissociation Cell_Isolation Single-Cell Suspension Dissociation->Cell_Isolation Cell_Culture Cell Seeding & Culture Cell_Isolation->Cell_Culture AI10104_Treatment Treatment with this compound (Dose-Response) Cell_Culture->AI10104_Treatment Viability Cell Viability Assays (e.g., CellTiter-Glo, MTS) AI10104_Treatment->Viability Apoptosis Apoptosis Assays (e.g., Annexin V Staining) AI10104_Treatment->Apoptosis CoIP Co-Immunoprecipitation (RUNX-CBFβ Interaction) AI10104_Treatment->CoIP Data_Analysis Data Acquisition & Analysis (IC50/GI50) Viability->Data_Analysis Apoptosis->Data_Analysis CoIP->Data_Analysis

Experimental Protocols

Preparation of Primary Patient Samples

This protocol provides a general framework for the dissociation of solid tumors. Specific procedures may need optimization based on the tumor type. For blood cancers like T-ALL or multiple myeloma, mononuclear cells can be isolated using standard Ficoll-Paque density gradient centrifugation.

Materials:

  • Fresh primary tumor tissue

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of collagenase, hyaluronidase, and DNase I

  • GentleMACS Dissociator or equivalent

  • 70 µm and 40 µm cell strainers

  • Red Blood Cell Lysis Buffer (if required)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Obtain fresh tumor tissue in sterile collection medium on ice.

  • In a sterile petri dish, wash the tissue with cold PBS.

  • Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.

  • Transfer the fragments into a dissociation tube containing the enzyme cocktail.

  • Process the tissue using a mechanical dissociator following the manufacturer's instructions.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Wash the strainer with medium and pass the suspension through a 40 µm strainer.

  • Centrifuge the cells, discard the supernatant, and if necessary, resuspend the pellet in Red Blood Cell Lysis Buffer.

  • Wash the cells with PBS and resuspend in the appropriate culture medium for downstream assays.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells based on the quantification of ATP.

Materials:

  • Primary cells in single-cell suspension

  • Opaque-walled 96-well plates

  • CellTiter-Glo® 2.0 Reagent

  • Luminometer

Procedure:

  • Seed the primary cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.

  • Allow cells to adhere or stabilize for 24 hours.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal growth inhibition (GI50) by plotting the luminescence signal against the log of the drug concentration.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Treated and control primary cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Co-Immunoprecipitation (Co-IP) for RUNX1-CBFβ Interaction

Materials:

  • Treated and control primary cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-RUNX1 antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-CBFβ antibody

Procedure:

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.

  • Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

References

Application Notes and Protocols for Cell Viability Assays with AI-10-104 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AI-10-104

This compound Signaling Pathway cluster_0 Normal State cluster_1 With this compound Treatment RUNX RUNX RUNX_CBFbeta_Complex RUNX-CBFβ Complex RUNX->RUNX_CBFbeta_Complex CBFbeta CBFbeta CBFbeta->RUNX_CBFbeta_Complex DNA DNA RUNX_CBFbeta_Complex->DNA Binds to DNA Target_Gene_Transcription Target Gene Transcription (Proliferation, Survival) DNA->Target_Gene_Transcription Promotes AI_10_104 This compound CBFbeta_inhibited CBFβ (Inhibited) AI_10_104->CBFbeta_inhibited Binds and Inhibits RUNX_inactive RUNX (Inactive) CBFbeta_inhibited->RUNX_inactive Prevents Binding to RUNX No_Transcription Inhibition of Target Gene Transcription (Apoptosis, Cell Cycle Arrest) RUNX_inactive->No_Transcription

Caption: Mechanism of this compound action.

Quantitative Data Summary

Cell LineCancer TypeAssayIC50 / GI50 (µM)Treatment Duration
Multiple Myeloma
OPM-1Multiple MyelomaCell Viability AssayModerate effect on proliferationNot Specified
NCI-H929Multiple MyelomaCell Viability AssayNot SpecifiedNot Specified
Primary Myeloma SamplesMultiple MyelomaCell Viability AssayMinimal effect aloneNot Specified
Ovarian Cancer
OVCAR8Ovarian CancerCellTiter-Glo~73 days
OVCAR4Ovarian CancerCellTiter-Glo~5-103 days
SKOV3ip1Ovarian CancerCellTiter-Glo~10-153 days
A2780Ovarian CancerCellTiter-Glo~5-103 days
IGROV1Ovarian CancerCellTiter-Glo~10-153 days
OVCAR3Ovarian CancerCellTiter-Glo>153 days
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
KOPTK1T-ALLMTS Assay~2-53 days
JurkatT-ALLMTS Assay~5-103 days
HPB-ALLT-ALLMTS Assay~2-53 days
DND-41T-ALLMTS Assay~1-23 days
LOUCYT-ALLMTS Assay113 days
Primary T-ALL SamplesT-ALLCellTiter-GloAverage ~2.23 days
Normal Cells
Normal Hematopoietic CellsNon-cancerousNot Specified~15.4Not Specified
BEAS-2BNormal EpithelialMTT AssayNo effect at working concentrations3 days

Note: IC50 and GI50 values can vary between experiments and laboratories. The data presented here is a summary from published literature for comparative purposes.[1][3][4][5]

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is suitable for high-throughput screening.

Workflow:

Start Start Seed_Cells Seed cells in a 96-well opaque-walled plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_AI10104 Treat cells with various concentrations of this compound Incubate_24h->Treat_AI10104 Incubate_Treatment Incubate for desired period (e.g., 72 hours) Treat_AI10104->Incubate_Treatment Equilibrate Equilibrate plate to room temperature Incubate_Treatment->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Mix Mix on an orbital shaker Add_CTG->Mix Incubate_RT Incubate at room temperature for 10 minutes Mix->Incubate_RT Measure_Luminescence Measure luminescence Incubate_RT->Measure_Luminescence End End Measure_Luminescence->End

Caption: CellTiter-Glo® Assay Workflow.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) in 100 µL of complete culture medium.[6]

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).[4]

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle-treated control wells to determine the percent viability.

Protocol 2: MTT/MTS Colorimetric Cell Viability Assay

This protocol is a classic method for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.

Workflow:

Start Start Seed_Cells Seed cells in a 96-well clear-bottom plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_AI10104 Treat cells with various concentrations of this compound Incubate_24h->Treat_AI10104 Incubate_Treatment Incubate for desired period (e.g., 72 hours) Treat_AI10104->Incubate_Treatment Add_MTT Add MTT/MTS reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (for MTT) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: MTT/MTS Assay Workflow.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile, clear-bottom 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the CellTiter-Glo® assay, but use a clear-bottom 96-well plate.

    • Follow the same procedure as for the CellTiter-Glo® assay.

  • Assay Protocol:

    • For MTS assay: Proceed directly to measuring absorbance.

    • For MTT assay: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all experimental readings.

    • Normalize the data to the vehicle-treated control wells to calculate the percent viability.

Conclusion

References

Application Note: Demonstrating the Efficacy of AI-10-104 in Disrupting RUNX-CBFβ Interaction Using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of gene expression involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[3] Their activity is critically dependent on the formation of a heterodimeric complex with CBFβ, which enhances their DNA binding affinity and stability.[2] Dysregulation of RUNX signaling is a hallmark of several cancers, making the RUNX-CBFβ interaction an attractive therapeutic target.

Signaling Pathway

RUNX_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Interaction cluster_downstream Downstream Effects TGFb TGFβ RUNX RUNX TGFb->RUNX Wnt Wnt Wnt->RUNX Notch Notch Notch->RUNX MAPK MAPK MAPK->RUNX TargetGenes Target Gene Expression RUNX->TargetGenes binds CBFb CBFβ CBFb->RUNX stabilizes AI10104 AI-10-104 AI10104->CBFb inhibits binding to RUNX Proliferation Cell Proliferation TargetGenes->Proliferation Differentiation Cell Differentiation TargetGenes->Differentiation Apoptosis Apoptosis TargetGenes->Apoptosis

RUNX signaling and the inhibitory action of this compound.

Experimental Protocol: Co-Immunoprecipitation

Materials and Reagents

  • Cell Lines: Human T-cell acute lymphoblastic leukemia (T-ALL) cell lines such as KOPTK1 or Jurkat, or other cell lines with endogenous expression of RUNX1/3 and CBFβ.

  • Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary antibody for immunoprecipitation (IP): Rabbit anti-RUNX1 or Rabbit anti-RUNX3.

    • Primary antibodies for Western blotting (WB): Mouse anti-CBFβ, Rabbit anti-RUNX1, Rabbit anti-RUNX3.

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • Protein A/G Agarose Beads

  • Wash Buffer: IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate).[2]

  • Elution Buffer: 2x Laemmli sample buffer.

  • General cell culture and Western blotting reagents.

Experimental Workflow

Co-immunoprecipitation workflow to assess this compound effect.

Procedure

  • Cell Culture and Treatment:

    • Culture cells to a density of approximately 4 x 10^6 cells/condition.

  • Cell Lysis:

    • Harvest cells and wash once with cold PBS.

    • Lyse cells in modified RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Reserve a small aliquot for input analysis.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C with gentle rotation.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

    • Add 2-4 µg of anti-RUNX1 or anti-RUNX3 antibody to the pre-cleared lysate.

    • Incubate for 4-6 hours or overnight at 4°C with gentle rotation.

    • Add equilibrated protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute) at 4°C.

    • Discard the supernatant and wash the beads three to five times with cold Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against CBFβ and RUNX1/3.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation and Expected Results

Treatment ConditionIP: RUNX1Blot: RUNX1IP: RUNX1Blot: CBFβInputBlot: RUNX1InputBlot: CBFβ
Vehicle (DMSO)++++++++++++
This compound (1 µM)+++++++++++
This compound (5 µM)++++++++++
This compound (10 µM)++++/-++++++
AI-4-88 (10 µM)++++++++++++

Relative band intensity is denoted by: +++ (strong), ++ (moderate), + (weak), +/- (very weak/absent).

Interpretation of Results

Conclusion

References

Application Notes and Protocols for AI-10-104 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Preclinical Data on Combination Therapies

Combination with Paclitaxel and Enzalutamide in Triple-Negative Breast Cancer (TNBC)
Cell LineTreatment% Cell Viability (Relative to DMSO)
MDA-MB-453 1 µM AI-10-104~80%
2 nM Paclitaxel~75%
20 µM Enzalutamide~85%
1 µM this compound + 2 nM Paclitaxel~50%
1 µM this compound + 20 µM Enzalutamide~60%
1 µM this compound + 2 nM Paclitaxel + 20 µM Enzalutamide~40%
SUM-159PT 1 µM this compound~75%
2 nM Paclitaxel~80%
20 µM Enzalutamide~90%
1 µM this compound + 2 nM Paclitaxel~55%
1 µM this compound + 20 µM Enzalutamide~65%
1 µM this compound + 2 nM Paclitaxel + 20 µM Enzalutamide~45%
Rationale for Combination with Platinum-Based Agents and Anthracyclines

Experimental Protocols

Co-Immunoprecipitation to Confirm Disruption of CBFβ-RUNX1 Interaction

Materials:

  • Cancer cell line of interest (e.g., SEM cells for leukemia)

  • DMSO (vehicle control)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Anti-RUNX1 antibody

  • Anti-CBFβ antibody

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Seed 4 x 10^6 cells and allow them to adhere overnight.

  • Lyse cells in modified RIPA buffer.

  • Pre-clear cell lysates by incubating with protein A/G agarose beads.

  • Immunoprecipitate RUNX1 from the pre-cleared lysates using an anti-RUNX1 antibody and fresh protein A/G agarose beads.

  • Wash the beads extensively with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-CBFβ and anti-RUNX1 antibodies to detect the co-immunoprecipitated proteins.

Cell Viability and Synergy Assessment using Crystal Violet Assay

Materials:

  • Adherent cancer cell line (e.g., MDA-MB-453, SUM-159PT)

  • Chemotherapeutic agent of interest (e.g., paclitaxel, cisplatin, doxorubicin)

  • 96-well plates

  • 0.5% Crystal Violet staining solution

  • Methanol

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Incubate for 72 hours.

  • Gently wash the cells with PBS to remove dead, detached cells.

  • Fix the adherent cells with methanol for 15 minutes.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding methanol to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI).

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Materials:

  • Cancer cell line of interest

  • Chemotherapeutic agent of interest

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

RUNX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., TGF-β) Receptor Receptor Growth_Factors->Receptor SMADs SMADs Receptor->SMADs PI3K PI3K Receptor->PI3K RUNX1_CBFβ RUNX1-CBFβ Complex SMADs->RUNX1_CBFβ AKT AKT PI3K->AKT IKK IKK AKT->IKK IκB IκB IKK->IκB NF_κB_p65_p50 NF-κB (p65/p50) IκB->NF_κB_p65_p50 NF_κB_p65_p50->RUNX1_CBFβ Transcription Regulation β_catenin β-catenin β_catenin->RUNX1_CBFβ RUNX1 RUNX1 RUNX1->RUNX1_CBFβ CBFβ CBFβ CBFβ->RUNX1_CBFβ Target_Genes Target Genes (e.g., BCL2, c-MYC) RUNX1_CBFβ->Target_Genes Regulates Transcription Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Promotes AI_10_104 This compound AI_10_104->CBFβ Inhibits Interaction

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis A Seed Cancer Cells (e.g., TNBC, Ovarian) B Treat with: 1. This compound 2. Chemotherapy Agent 3. Combination A->B C Co-Immunoprecipitation B->C D Cell Viability Assay (Crystal Violet) B->D E Apoptosis Assay (Annexin V/PI) B->E F Western Blot Analysis (Confirm RUNX1-CBFβ disruption) C->F G Calculate % Viability & Combination Index (CI) D->G H Flow Cytometry Analysis (% Apoptotic Cells) E->H

Caption: General Experimental Workflow for Combination Studies.

Concluding Remarks

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following AI-10-104 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

AI-10-104 Concentration (µM)Viable Cells (%) (Annexin V- / 7AAD-)Early Apoptotic Cells (%) (Annexin V+ / 7AAD-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / 7AAD+)
0 (Vehicle Control)9532
185105
5602515
10304525

Note: The data in this table is illustrative and based on the analysis of published flow cytometry plots. Actual percentages may vary depending on experimental conditions.

Signaling Pathway

AI10104_Signaling_Pathway cluster_0 Normal Cellular State cluster_1 Effect of this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds and stabilizes Inactive_RUNX1 Inactive RUNX1 CBFb->Inactive_RUNX1 DNA DNA RUNX1->DNA Binds to promoter regions RUNX1->Inactive_RUNX1 TargetGenes Target Gene Expression (e.g., anti-apoptotic genes) DNA->TargetGenes CellSurvival Cell Survival and Proliferation TargetGenes->CellSurvival Apoptosis Apoptosis AI10104 This compound AI10104->CBFb Inhibits interaction with RUNX1 Downregulation Downregulation of Target Genes Inactive_RUNX1->Downregulation Prevents DNA binding Downregulation->Apoptosis

Experimental Protocols

Protocol 1: Cell Culture and Treatment

Materials:

  • Jurkat cells (ATCC TIB-152)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in an incubator at 37°C with 5% CO2.

  • Maintain cells in suspension at a density between 1x10^5 and 1x10^6 cells/mL.

  • Seed 1x10^6 cells in each well of a 6-well plate.

  • Incubate the cells for 4 days at 37°C with 5% CO2.

Protocol 2: Annexin V and 7AAD Staining for Flow Cytometry

This protocol details the staining procedure for detecting apoptosis using Annexin V and 7AAD.

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7AAD, and 1X Binding Buffer)

  • Microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Harvest the cells from each well by transferring the cell suspension to microcentrifuge tubes.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1x10^5 cells) to a new microcentrifuge tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of 7AAD staining solution to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Protocol 3: Flow Cytometry Analysis

This protocol outlines the data acquisition and analysis steps using a flow cytometer.

Procedure:

  • Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and 7AAD.

  • Use unstained, Annexin V-FITC only, and 7AAD only stained cells to set up compensation and gates.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Analyze the data using appropriate software. Create a dot plot of 7AAD versus Annexin V-FITC fluorescence.

  • Establish quadrants to differentiate between:

    • Viable cells: Annexin V-negative and 7AAD-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and 7AAD-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and 7AAD-positive (upper-right quadrant).

  • Calculate the percentage of cells in each quadrant for each treatment condition.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Jurkat Cell Culture start->cell_culture treatment 2. Treatment with this compound (0, 1, 5, 10 µM) for 4 days cell_culture->treatment harvest 3. Harvest and Wash Cells treatment->harvest staining 4. Stain with Annexin V-FITC and 7AAD harvest->staining flow_cytometry 5. Flow Cytometry Analysis staining->flow_cytometry data_analysis 6. Data Analysis and Quantification flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes and Protocols for AI-10-104 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

ParameterValueReference
Molecular Weight 309.24 g/mol [4]
Formula C₁₄H₁₀F₃N₃O₂[4]
CAS Number 1881276-00-1[4]
Appearance Off-white to light yellow solid[4]
Purity >98% by HPLC[5]
Solubility in DMSO 50 mg/mL (161.69 mM)[4]
Recommended Solvent DMSO (use newly opened, as it is hygroscopic)[4]
Storage of Powder -20°C for 3 years[4]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[4]
Typical Working Concentration 0 - 10 µM[4][6]
IC₅₀ (FRET assay for RUNX1-CBFβ binding) 1.25 µM[1]

Signaling Pathway Diagram

AI10104_Signaling_Pathway cluster_nucleus Nucleus RUNX RUNX (RUNX1, RUNX2, RUNX3) RUNX_CBFβ_Complex RUNX-CBFβ Complex RUNX->RUNX_CBFβ_Complex RUNXs_IKZFs_Complex RUNXs-IKZFs Complex RUNX->RUNXs_IKZFs_Complex CBFβ CBFβ CBFβ->RUNX Binds and Stabilizes CBFβ->RUNX_CBFβ_Complex DNA Target Gene Promoters/Enhancers RUNX_CBFβ_Complex->DNA Binds to DNA Transcription Gene Transcription (e.g., c-MYC) DNA->Transcription Regulates IKZFs IKZFs (Ikaros/Aiolos) IKZFs->RUNXs_IKZFs_Complex AI10104 AI-10-104 AI10104->CBFβ Inhibits Interaction AI10104->RUNXs_IKZFs_Complex Dissociates Complex AI10104_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare 10 mM This compound Stock in DMSO Working_Sol_Prep Prepare Working Solutions and Vehicle Control Stock_Prep->Working_Sol_Prep Cell_Seeding Seed Cells and Incubate Overnight Treatment Treat Cells with This compound or Vehicle Cell_Seeding->Treatment Working_Sol_Prep->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability Cell Viability Assay Incubation->Viability Western Western Blot Incubation->Western CoIP Co-Immunoprecipitation Incubation->CoIP Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Incubation->Gene_Expression

References

Troubleshooting & Optimization

AI-10-104 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Issue 2: Inconsistent results in cell-based assays.

  • Answer: Inconsistent results can stem from several factors:

    • Final DMSO Concentration: When diluting your stock solution into aqueous media for cell-based assays, ensure the final concentration of DMSO is low and consistent across all experiments, as high concentrations can be toxic to cells.

Issue 3: Toxicity observed in in vivo studies.

    • Formulation: The choice of formulation is critical. A Captisol formulation was used in some studies, but led to sedative effects at 178 mg/kg.[5] A nanoparticle formulation at 200 mg/kg was reported to be lethal.[5] Carefully select and optimize your vehicle.

    • Dose Reduction: If toxicity is observed, a dose reduction may be necessary.

Frequently Asked Questions (FAQs)

Quantitative Data Summary

PropertyValueSolvent/ConditionsSource
Molecular Weight 309.24 g/mol N/A[1]
Formula C₁₄H₁₀F₃N₃O₂N/A[1]
In Vitro Solubility 50 mg/mL (161.69 mM)DMSO (requires sonication)[1]
In Vitro Solubility 10 mMDMSO[6]
In Vivo Formulation 1 ≥ 2.5 mg/mL (8.08 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In Vivo Formulation 2 ≥ 2.5 mg/mL (8.08 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
In Vivo Formulation 3 ≥ 2.5 mg/mL (8.08 mM)10% DMSO, 90% Corn Oil[1]
IC₅₀ 1.25 µMFRET assay (interferes with CBFβ binding to RUNX)[5][6]

Experimental Protocols

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, use 3.09 mg of this compound. c. Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO. d. Vortex the tube briefly to mix. e. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming may also be applied. f. Visually confirm that the solution is clear and free of particulates. g. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)

  • Procedure (for 1 mL of final solution): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of a 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. e. Mix the solution gently but thoroughly. The final solution should be clear.

Visualizations

AI10104_Signaling_Pathway cluster_nucleus Nucleus RUNX RUNX DNA Target Gene Promoters RUNX->DNA Binds to DNA CBFbeta CBFβ CBFbeta->RUNX Heterodimerization (Blocked by this compound) Transcription Gene Transcription DNA->Transcription Regulates AI10104 This compound AI10104->CBFbeta Binds & Induces Conformational Change

References

Technical Support Center: AI-10-104 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q3: Are there any alternative compounds with a better in vivo profile?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Severe sedation or toxicity in animals after AI-10-104 administration. This compound has known off-target toxicities that manifest in vivo.[1] The dose administered may be too high, or the formulation may be contributing to acute toxicity.Strongly consider switching to a better-tolerated analog such as AI-12-126 or AI-14-91. [1] If you must use this compound, a thorough dose-escalation study starting from a very low dose is required to determine a maximum tolerated dose (MTD). However, its use in vivo is not recommended.[2]
Lack of in vivo efficacy with AI-14-91. The pharmacokinetic properties of AI-14-91, although improved, may still be a limiting factor. It has a reported half-life of approximately 203 minutes after oral gavage, which may not be sufficient to maintain a therapeutic concentration.[1] The dosing frequency may be too low.Increase the dosing frequency. For example, in a xenograft model of ovarian cancer, AI-14-91 was administered twice daily to compensate for its short half-life.[2] Also, confirm the on-target activity of your batch of AI-14-91 with in vitro assays before proceeding with further in vivo experiments.
Difficulty in dissolving this compound or its analogs for in vivo formulation. These compounds can have limited aqueous solubility.Use of a solubilizing agent like Captisol is recommended.[1][2] Prepare the compound as an HCl salt to improve solubility. Gentle heating and sonication can also aid in dissolution. A detailed protocol for Captisol formulation is provided in the "Experimental Protocols" section.

Quantitative Data Summary

CompoundFRET IC50 (µM)In Vivo Half-life (t½)Route of AdministrationDoseObserved In Vivo Effects
This compound 1.25[1]Not reported due to toxicityIP178 mg/kg (Captisol)Significant sedative effects[1]
IP200 mg/kg (Nanoparticle)Lethal[1]
AI-12-126 Similar to this compoundData not availableIP100 mg/kgWell-tolerated[1]
AI-14-91 Similar to this compound203 minutes[1]Oral Gavage100 mg/kgWell-tolerated[1]
IP100 mg/kg (twice daily)No overt toxicity or weight loss[2]

Experimental Protocols

Protocol 1: Formulation of AI-14-91 using Captisol for In Vivo Administration

Materials:

  • Captisol®

  • Sterile Water for Injection

  • Sterile 0.9% Saline

  • Sterile 1N HCl

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a 0.1M Captisol Solution:

    • Weigh the appropriate amount of Captisol® powder.

    • Dissolve it in sterile water to a final concentration of 0.1M.

    • Sterile filter the solution using a 0.22 µm filter.

    • Add a small amount of the 0.1M Captisol solution to the powder to form a paste.

    • Slowly add more 0.1M Captisol solution while vortexing to achieve the desired final concentration (e.g., 25 mg/mL).

    • If necessary, add a small volume of 1N HCl dropwise to form the HCl salt in situ, which can improve solubility. Monitor the pH to ensure it remains within a physiologically acceptable range.

    • Sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution for any particulate matter.

    • Sterile filter the final solution using a 0.22 µm syringe filter before injection.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction

This protocol is for verifying the disruption of the CBFβ-RUNX1 interaction in cells treated with an inhibitor.

Materials:

  • Cells of interest (e.g., SEM cells)

  • DMSO (vehicle control)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)

  • Anti-RUNX1 antibody

  • Protein A/G agarose beads

  • Wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)

  • SDS-PAGE loading buffer

  • Primary antibodies for Western blotting (anti-CBFβ, anti-RUNX1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in modified RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and collect the pre-cleared lysate.

    • Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.

  • Western Blotting:

    • After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against CBFβ and RUNX1.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. A decrease in the CBFβ signal in the inhibitor-treated lanes compared to the DMSO control indicates disruption of the interaction.

Visualizations

CBF_RUNX_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBFb CBFβ RUNX1_inactive RUNX1 (inactive) CBFb->RUNX1_inactive Binding & Activation RUNX1_active RUNX1 (active) RUNX1_inactive->RUNX1_active Nuclear Translocation DNA DNA (RUNX Binding Site) RUNX1_active->DNA Transcription Target Gene Transcription DNA->Transcription AI10104 This compound AI10104->CBFb Inhibition

experimental_workflow start Start: Poor in vivo PK of this compound problem Observe in vivo toxicity (sedation, lethality) start->problem troubleshoot Troubleshooting problem->troubleshoot solution1 Switch to Analogs (AI-12-126, AI-14-91) troubleshoot->solution1 solution2 Optimize Formulation (Captisol, HCl salt) troubleshoot->solution2 solution3 Adjust Dosing Regimen (e.g., twice daily) troubleshoot->solution3 outcome Improved in vivo tolerability and potential for efficacy studies solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for overcoming poor in vivo pharmacokinetics.

References

Technical Support Center: Interpreting Off-Target Effects of AI-10-104 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotypes

Troubleshooting Steps:

  • Dose-Response Correlation:

    • Rationale: On-target effects should correlate with the biochemical potency of the inhibitor against its target.

  • Use of a Structurally Unrelated Inhibitor:

    • Rationale: If the phenotype is genuinely due to RUNX inhibition, a different inhibitor with a distinct chemical scaffold that targets the same protein should produce a similar effect.

    • Action: If available, test a structurally different RUNX inhibitor. Consistent results across different inhibitor classes strengthen the evidence for an on-target effect.

  • Rescue Experiment with Overexpression:

    • Rationale: If the effect is on-target, overexpressing the target protein (or a downstream effector) may rescue the phenotype.

  • CRISPR/Cas9 Target Validation:

    • Rationale: Genetically ablating the target protein should phenocopy the effect of the inhibitor if the inhibitor is specific.

Issue 2: Observing Sedation or Toxicity in Animal Models

Troubleshooting Steps:

  • Confirm the Off-Target Effect:

    • Action: Recognize that this is a documented off-target effect of this specific molecule.

  • Switch to a Cleaner Analog:

    • Rationale: Analogs have been specifically designed to avoid these CNS side effects.

    • Rationale: The severity of the off-target effect is dose-dependent.

    • Action: Perform a dose-ranging study to find the maximum tolerated dose (MTD) that does not produce overt sedation. Be aware that different formulations (e.g., captisol vs. nanoparticle) can significantly impact the toxicity profile.

Quantitative Data Summary

CompoundTargetIC50 (µM)Assay TypeReference
AI-10-104RUNX1-CBFβ~1.2FRET
AI-14-91RUNX1-CBFβ~1.5FRET
CompoundDose (mg/kg)FormulationObserved EffectsReference
This compound178CaptisolSignificant sedative effects within 30 seconds, recovery in ~1 hour.
This compound200NanoparticleLethal in ~3.5 hours.
AI-12-126100HCl salt with CaptisolWell-tolerated, no sedative effects.
AI-14-91100HCl salt with CaptisolWell-tolerated, no sedative effects.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Confirm On-Target Engagement in Cells

Methodology:

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable immunoprecipitation buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1.

Protocol 2: Irwin Test for Assessing CNS Off-Target Effects in Mice

Objective: To systematically observe and score potential behavioral and physiological effects of a compound, including sedation.

Methodology:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Systematic Observation: At specified time points (e.g., 15, 30, 60, 120 minutes post-dose), a trained observer systematically scores a range of parameters. These include:

    • Behavioral: Spontaneous activity, alertness, grooming, tremors, convulsions.

    • Neurological: Gait, righting reflex, grip strength, touch escape.

    • Autonomic: Piloerection, salivation, lacrimation, body temperature.

  • Scoring: Use a standardized scoring system (e.g., a scale of 0-4 for the intensity of each parameter) to quantify the observed effects.

  • Data Analysis: Compare the scores of the compound-treated group to the vehicle control group to identify any significant behavioral or physiological changes. A significant increase in parameters related to decreased activity and alertness would be indicative of a sedative effect.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus RUNX1 RUNX1 DNA Target Gene Promoter RUNX1->DNA Transcription Gene Expression RUNX1->Transcription Promotes CBFbeta CBFβ CBFbeta->RUNX1 Forms Complex CBFbeta->Transcription Promotes AI10104 This compound AI10104->RUNX1 Inhibits Interaction Experimental_Workflow cluster_in_vitro In Vitro / Cellular cluster_in_vivo In Vivo Cell_Culture Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Co_IP Co-Immunoprecipitation (RUNX1) Treatment->Co_IP Phenotype_Assay Phenotypic Assay Treatment->Phenotype_Assay Western_Blot Western Blot (CBFβ) Co_IP->Western_Blot Animal_Model Mouse Model Dosing Administer this compound Animal_Model->Dosing Irwin_Test Irwin Test Dosing->Irwin_Test Efficacy_Study Efficacy Study Dosing->Efficacy_Study Troubleshooting_Logic Start Unexpected Phenotype Observed Dose_Response Dose-Response Correlation? Start->Dose_Response Analog_Test Use Cleaner Analog (e.g., AI-14-91) Dose_Response->Analog_Test No CRISPR_KO CRISPR Knockout Phenocopies? Dose_Response->CRISPR_KO Yes Off_Target Likely Off-Target Analog_Test->Off_Target On_Target Likely On-Target CRISPR_KO->On_Target Yes CRISPR_KO->Off_Target No

Why is AI-10-104 not suitable for some animal studies?

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of efficacy in animal model Poor Pharmacokinetics: AI-10-104 may have a short half-life, poor bioavailability, or rapid metabolism in the animal model, preventing it from reaching and maintaining effective concentrations at the target site.[1][2]1. Confirm In Vitro Activity: Ensure the batch of this compound is active in relevant cell-based assays before in vivo administration. 2. Consider Alternative Compounds: If possible, use a more stable analog of this compound with published in vivo efficacy.[1] 3. Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study in your animal model to determine the compound's concentration over time.
Inconsistent results between experiments Formulation and Administration: The solubility and stability of this compound in the chosen vehicle can impact its delivery and absorption. MedChemExpress provides a sample protocol for solubilizing this compound using DMSO, PEG300, Tween-80, and saline.[5]1. Standardize Formulation: Use a consistent and validated protocol for formulating this compound for each experiment.[5] 2. Verify Vehicle Compatibility: Ensure the chosen vehicle is appropriate for the route of administration and does not cause adverse effects in the animals.
Unexpected Toxicity Off-Target Effects or Vehicle Toxicity: While this compound is designed to be specific, off-target effects are possible at higher concentrations. The vehicle used for administration could also be contributing to toxicity.1. Dose-Response Study: Perform a dose-response study to identify a therapeutic window with minimal toxicity. 2. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components.

Visualizing Pathways and Workflows

AI10104_Mechanism_of_Action cluster_0 Normal State: Active RUNX Transcription cluster_1 Inhibited State: With this compound CBFb CBFβ RUNX RUNX CBFb->RUNX Binds to DNA Target Gene DNA RUNX->DNA Binds to Transcription Gene Transcription DNA->Transcription AI10104 This compound CBFb_inhibited CBFβ AI10104->CBFb_inhibited Binds to (Allosteric) RUNX_inactive RUNX CBFb_inhibited->RUNX_inactive Binding Disrupted NoTranscription Transcription Blocked RUNX_inactive->NoTranscription

Troubleshooting_Workflow start Start: In Vivo Experiment with this compound issue Issue Encountered? (e.g., Lack of Efficacy) start->issue check_in_vitro 1. Verify In Vitro Activity of this compound Batch issue->check_in_vitro Yes end Proceed with Optimized Protocol or New Compound issue->end No check_formulation 2. Review Formulation & Administration Protocol check_in_vitro->check_formulation pilot_pk 3. Conduct Pilot Pharmacokinetic (PK) Study check_formulation->pilot_pk consider_analog 4. Consider a More Stable Analog pilot_pk->consider_analog consider_analog->end no_issue No yes_issue Yes

References

How to improve the stability of AI-10-104 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

    • Solution:

      • Prepare a high-concentration stock solution in DMSO.

      • Perform serial dilutions of the stock solution to achieve the desired final concentration.

    • Solution:

      • Keep the final DMSO concentration in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1% for sensitive cell lines. [2]

      • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

  • Possible Cause C: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate.

    • Solution:

      • If working in serum-free or low-serum conditions, consider adding a small amount of purified bovine serum albumin (BSA) (e.g., 0.1%) to the medium to help solubilize the compound.

      • Ensure the pH of the cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4).

Issue 2: Inconsistent or variable experimental results.

    • Potential Degradation Pathways:

      • Photodegradation: Benzimidazole compounds can be sensitive to light.[6][7][8] Exposure to ambient light during handling and incubation could lead to degradation.

      • Hydrolysis: The trifluoromethoxy group is generally stable, but hydrolysis can occur under strongly acidic or basic conditions.[9][10][11] The benzimidazole ring itself can also be susceptible to hydrolysis, particularly at alkaline pH.[6]

    • Solution:

      • Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

      • Ensure the pH of your experimental buffers and media is maintained within a neutral range.

  • Possible Cause B: Incomplete Dissolution of Stock Solution.

    • Solution:

      • Visually inspect the stock solution for any particulate matter before use.

Quantitative Data

SolventConcentrationObservation
DMSO≥ 50 mg/mL (161.69 mM)Clear solution (ultrasonication may be needed)[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (8.08 mM)Clear solution[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.08 mM)Clear solution[1]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (8.08 mM)Clear solution[1]

Experimental Protocols

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquot the stock solution into smaller volumes and store at -80°C.

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in medium.

  • Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration.

    • For example, to achieve a final concentration of 10 µM in a well containing 100 µL of medium, add 11.1 µL of the 100 µM working solution.

  • Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis

  • Seed cells in 6-well plates and allow them to adhere.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against your proteins of interest (e.g., RUNX1, CBFβ, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AI10104_Mechanism cluster_nucleus Nucleus cluster_inhibition Inhibition by AI-10-104 RUNX1 RUNX1 DNA Target Gene Promoter RUNX1->DNA Binds to Inactive_Complex Inactive RUNX1 RUNX1->Inactive_Complex CBFbeta CBFβ CBFbeta->RUNX1 Stabilizes CBFbeta->Inactive_Complex No interaction with Transcription Gene Transcription DNA->Transcription Initiates No_Transcription Transcription Blocked DNA->No_Transcription AI10104 This compound AI10104->CBFbeta Binds to Inactive_Complex->DNA Cannot bind effectively

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Check_DMSO Check Final DMSO Concentration Start->Check_DMSO Check_Prep Review Solution Preparation Method Start->Check_Prep Consider_Media Evaluate Media Components Start->Consider_Media High_DMSO Is DMSO > 0.5%? Check_DMSO->High_DMSO Improper_Mix Was stock added dropwise to warm media? Check_Prep->Improper_Mix Serum_Free Is media serum-free or low-serum? Consider_Media->Serum_Free High_DMSO->Check_Prep No Reduce_DMSO Reduce DMSO Concentration High_DMSO->Reduce_DMSO Yes Improper_Mix->Consider_Media Yes Improve_Mix Improve mixing technique Improper_Mix->Improve_Mix No Add_BSA Consider adding BSA Serum_Free->Add_BSA Yes Resolved Issue Resolved Serum_Free->Resolved No Reduce_DMSO->Resolved Improve_Mix->Resolved Add_BSA->Resolved

References

Cell line sensitivity differences to AI-10-104 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Genetic context: The presence of specific mutations or oncogenic drivers can determine a cell line's reliance on the RUNX pathway. For example, T-ALL cells with TAL1 or activated NOTCH1 are suggested to be more dependent on RUNX activity.[3]

  • Drug efflux pumps and metabolism: As with any small molecule inhibitor, differences in cellular uptake, efflux, and metabolism can contribute to varied responses.

Troubleshooting Guides

Guide 1: Assessing Cell Line Sensitivity to AI-10-104

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare single-cell suspension seed_plate Seed cells in 96-well plates prep_cells->seed_plate add_drug Add drug dilutions to cells seed_plate->add_drug prep_drug Prepare serial dilutions of this compound prep_drug->add_drug incubate Incubate for 48-72 hours add_drug->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo, MTS) incubate->add_reagent read_plate Measure luminescence or absorbance add_reagent->read_plate normalize_data Normalize data to vehicle control read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50/GI50 plot_curve->calculate_ic50

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Use a suitable cell viability assay, such as CellTiter-Glo® (Promega) or an MTS-based assay.[3][4]

Guide 2: Verifying Disruption of the CBFβ-RUNX1 Interaction

Experimental Protocol: Co-Immunoprecipitation

  • Cell Lysis: Lyse the cells in a modified RIPA buffer.[1]

  • Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and protein A/G agarose beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using antibodies against CBFβ and RUNX1.

Quantitative Data

Cell LineCancer TypeIC50 / GI50 (µM)Notes
OVCAR8Ovarian Cancer~7-
OVCAR4Ovarian Cancer-Sensitive to treatment
Multiple Myeloma Cell LinesMultiple Myeloma1 - 10Potentiates the effect of lenalidomide
ATL Cell LinesAdult T-cell Leukemia/Lymphoma1 - 10-
HPB-ALLT-cell Acute Lymphoblastic Leukemia< 10Sensitive to treatment
DND-41T-cell Acute Lymphoblastic Leukemia< 10Sensitive to treatment
KOPTK1T-cell Acute Lymphoblastic Leukemia< 10Sensitive to treatment
JurkatT-cell Acute Lymphoblastic Leukemia< 10Sensitive to treatment
LOUCYT-cell Acute Lymphoblastic Leukemia11Relatively resistant
MDA-MB-453Triple-Negative Breast Cancer~5Reduces cell viability
SUM-159PTTriple-Negative Breast Cancer~5Reduces cell viability

Note: IC50 and GI50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.[7][8]

Signaling Pathway

signaling_pathway cluster_nucleus Nucleus CBFb CBFβ Complex CBFβ-RUNX Complex CBFb->Complex RUNX RUNX RUNX->Complex DNA DNA (RUNX Binding Site) Complex->DNA binds TargetGenes Target Gene Transcription (e.g., MYC) DNA->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation AI10104 This compound AI10104->CBFb binds & inhibits

References

Addressing sedative effects of AI-10-104 in mice

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide: Managing Sedative Effects of AI-10-104

Step 1: Confirming and Quantifying Sedation

A4: Two common behavioral assays to quantify sedation and motor coordination are the Rotarod Test and the Open Field Test.

  • Rotarod Test: This test assesses motor coordination and balance. A mouse is placed on a rotating rod, and the latency to fall is recorded. Sedated animals will have a significantly shorter latency to fall.

  • Open Field Test: This assay measures general locomotor activity and exploratory behavior. A mouse is placed in an open arena, and its movement is tracked. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A sedated mouse will exhibit reduced total distance traveled and fewer exploratory behaviors.

Experimental Protocols

Rotarod Test Protocol

ParameterSpecification
Apparatus Rotarod treadmill for mice (e.g., Ugo Basile, Columbus Instruments)
Acclimation Acclimate mice to the testing room for at least 30 minutes before the first trial.
Training Conduct 1-2 days of training prior to the experiment. Place mice on the rod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes.
Test Procedure 1. Place the mouse on the rotating rod. 2. Start the rotation, either at a fixed speed or with accelerating speed (e.g., 4 to 40 RPM over 5 minutes). 3. Record the latency to fall from the rod. 4. Perform 3 trials with an inter-trial interval of at least 15 minutes.
Data Analysis Compare the average latency to fall between the vehicle control group and the this compound treated group.

Open Field Test Protocol

ParameterSpecification
Apparatus A square arena (e.g., 40x40x30 cm) with video tracking software.
Acclimation Acclimate mice to the testing room for at least 30 minutes before the test.
Test Procedure 1. Place the mouse in the center of the open field arena. 2. Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes). 3. Record the session using video tracking software.
Data Analysis Analyze the recording to quantify: - Total distance traveled - Time spent in the center zone vs. periphery - Number of rearings - Velocity
Step 2: Mitigating Sedative Effects
  • Alternative Formulation/Route of Administration: The initial report of sedation used an intraperitoneal (IP) injection of a Captisol formulation.[1] Exploring alternative formulations or routes of administration (e.g., oral gavage, subcutaneous injection) might alter the pharmacokinetic profile and potentially reduce the peak concentration in the central nervous system, thereby lessening the sedative effect. Note: This requires careful formulation development and pharmacokinetic analysis.

Visualized Experimental Workflow and Logic

A Start: Using this compound in Mice B Observe Animal Behavior Post-Dosing A->B C Sedation Observed? (Lethargy, Reduced Movement) B->C D No Sedation: Proceed with Primary Experiment C->D No E Quantify Sedative Effects C->E Yes F Rotarod Test E->F G Open Field Test E->G H EEG (Optional) E->H I Sedation Confirmed and Quantified F->I G->I H->I J Mitigation Strategy Selection I->J K Switch to Non-Sedating Analog (AI-12-126 or AI-14-91) J->K Recommended L Optimize this compound Protocol J->L If this compound is Mandatory M Conduct Dose-Response Study L->M N Explore Alternative Formulations/Routes L->N O Re-evaluate Sedative Effects M->O N->O O->J If Sedation Persists P Proceed with Optimized Protocol O->P If Sedation is Mitigated

Caption: Troubleshooting workflow for addressing sedative effects.

cluster_0 Normal State cluster_1 With this compound CBFbeta CBFβ Complex CBFβ-RUNX Complex CBFbeta->Complex RUNX RUNX RUNX->Complex DNA Target Gene Promoters/Enhancers Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription AI10104 This compound CBFbeta_i CBFβ AI10104->CBFbeta_i Binds to Blocked Inhibition of Complex Formation CBFbeta_i->Blocked RUNX_i RUNX NoTranscription Altered Gene Transcription Blocked->NoTranscription

References

Validation & Comparative

A Head-to-Head Comparison of AI-10-104 and AI-14-91 for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the efficacy of two prominent CBFβ/RUNX inhibitors in ovarian cancer models.

Mechanism of Action: Allosteric Inhibition of the CBFβ/RUNX Interaction

cluster_pathway CBFβ/RUNX Signaling Pathway CBFβ CBFβ CBFβ_RUNX CBFβ/RUNX Complex CBFβ->CBFβ_RUNX Binds RUNX RUNX RUNX->CBFβ_RUNX Binds DNA Target Gene Promoters CBFβ_RUNX->DNA Binds to Gene_Expression Gene Expression (Proliferation, Migration) DNA->Gene_Expression Regulates AI_Compound AI-10-104 or AI-14-91 AI_Compound->CBFβ Allosterically Binds & Inhibits

Figure 1. Mechanism of action for this compound and AI-14-91.

In Vitro Efficacy: A Comparative Overview

Cell LineThis compound EffectAI-14-91 EffectCitation
OVCAR8Reduced cell number, impaired wound healing, reduced colony formationReduced cell number, impaired wound healing, reduced colony formation[2]
SKOV3ip1Reduced colony formationReduced colony formation[2]
OVCAR4Reduced colony formationReduced colony formation[2]
Panel of 6 Ovarian Cancer Cell LinesReduced cell numberReduced cell number[2]

In Vivo Studies: A Critical Distinction

CompoundIn Vivo SuitabilityIn Vivo Ovarian Cancer Model OutcomeReason for OutcomeCitations
This compoundNot suitableNot testedUnspecified limitations, potential sedative effects[1][2]
AI-14-91Suitable for use, but with limitationsNo significant inhibition of tumor growthLow potency and short half-life[2]

Cellular Effects Beyond Proliferation

Experimental Protocols

Cell Viability and Proliferation Assays

cluster_workflow Cell Viability Assay Workflow start Seed Ovarian Cancer Cells treat Treat with this compound, AI-14-91, or DMSO start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTS Reagent incubate->add_reagent read Measure Absorbance add_reagent->read

Figure 2. Workflow for a typical cell viability assay.
Wound Healing (Migration) Assay

Soft Agar Colony Formation Assay
In Vivo Xenograft Study (for AI-14-91)

Conclusion

References

Unraveling the Functional Divergence of AI-10-104 and its Inactive Analog AI-4-88: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Mechanism of Action: Targeting the CBFβ-RUNX Interaction

Quantitative Comparison of In Vitro Activity

Compound FRET IC50 (µM) Cellular Assay Cell Line Effect Reference
AI-10-1041.25Cell ProliferationOvarian Cancer Cell LinesReduced cell number[1][3]
This compound-ApoptosisHuman T-ALL Cell LinesInduced apoptosis[4]
AI-4-88InactiveCell ProliferationOvarian Cancer Cell LinesMinimal effect[3]
AI-4-88-ApoptosisHuman T-ALL Cell LinesNo effect on viability[4]

Signaling Pathway and Mechanism of Inhibition

cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound cluster_control Inactive Analog CBFbeta CBFβ RUNX RUNX CBFbeta->RUNX Forms stable heterodimer DNA Target Gene Promoters/Enhancers RUNX->DNA Binds to DNA Transcription Gene Expression (e.g., cell cycle, differentiation) DNA->Transcription AI10104 This compound AI10104->CBFbeta Allosteric binding AI488 AI-4-88 AI488->CBFbeta No Binding

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX1 Interaction

Materials:

  • SEM acute myeloid leukemia cells

  • DMSO (vehicle control)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)

  • Anti-RUNX1 antibody

  • Protein A-Agarose beads

  • IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)

  • Western blot reagents

Procedure:

  • Lyse the cells in modified RIPA buffer.

  • Pre-clear cell lysates with Protein A-Agarose beads.

  • Immunoprecipitate RUNX1 from the cell lysates by incubating with anti-RUNX1 antibody and Protein A-Agarose beads overnight at 4°C.

  • Wash the beads with IP buffer I.

  • Elute the protein complexes from the beads.

start Start cell_culture Culture and treat SEM cells (DMSO, this compound, AI-4-88) start->cell_culture lysis Lyse cells in modified RIPA buffer cell_culture->lysis pre_clear Pre-clear lysates with Protein A-Agarose beads lysis->pre_clear ip Immunoprecipitate RUNX1 pre_clear->ip wash Wash beads ip->wash elution Elute protein complexes wash->elution western Analyze by Western blot elution->western end End western->end

Caption: Experimental workflow for Co-Immunoprecipitation.

Cell Viability/Proliferation Assay (MTS Assay)

Materials:

  • Human T-ALL cell lines

  • Culture medium

  • DMSO (vehicle control)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed human T-ALL cells in 96-well plates.

  • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

Conclusion

References

A Comparative Guide to CBFβ-RUNX Interaction Inhibitors: AI-10-104 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Disrupting a Key Transcriptional Partnership

The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) plays a pivotal role in cell lineage determination and tumorigenesis. Their ability to bind DNA and regulate gene expression is significantly enhanced by the formation of a heterodimer with CBFβ. This interaction stabilizes the RUNX protein in an active conformation. Small molecule inhibitors that disrupt the CBFβ-RUNX interaction prevent this stabilization, leading to the functional inactivation of RUNX transcription factors and subsequent downstream effects on cell proliferation, differentiation, and survival.

In certain leukemias, a chromosomal inversion leads to the formation of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein also interacts with RUNX1 and plays a crucial role in the development of the disease. Some inhibitors are designed to specifically target this aberrant fusion protein interaction.

Quantitative Comparison of Inhibitor Potency

InhibitorTargetIC50 (µM)Source
AI-10-104 CBFβ-RUNX11.25[1]
AI-14-91CBFβ-RUNX11.1[2]
AI-4-57CBFβ-RUNX122[1]
AI-10-47CBFβ-RUNX13.2[1]
AI-12-126CBFβ-RUNX1Not Reported[1]
Ro5-3335RUNX1-CBFβ~1-10 (cellular IC50)[3]
AI-10-49CBFβ-SMMHC0.26[4]

Note: IC50 values can vary depending on the specific assay conditions and protein constructs used. The cellular IC50 for Ro5-3335 reflects its effect in cell-based assays rather than a direct biochemical measurement of protein-protein interaction inhibition in a FRET assay.

Cellular Activity and Specificity

Beyond biochemical potency, the activity of these inhibitors in a cellular context is crucial for their therapeutic potential.

Ro5-3335 has been reported to preferentially kill human CBF leukemia cell lines over those without CBF fusion proteins[5]. It functions by repressing RUNX1/CBFβ-dependent transactivation[6].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and workflows.

G cluster_0 CBFβ-RUNX Signaling Pathway CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex heterodimerization RUNX1 RUNX1 RUNX1->Complex DNA Target Gene Promoters Complex->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription activates Inhibitor This compound & Other Inhibitors Inhibitor->Complex disrupts

Caption: The CBFβ-RUNX1 signaling pathway and the point of intervention by inhibitors.

G cluster_1 FRET Assay for Inhibitor Screening Donor Donor Fluorophore (e.g., Cerulean) fused to RUNX1 Interaction CBFβ-RUNX1 Interaction Donor->Interaction Acceptor Acceptor Fluorophore (e.g., Venus) fused to CBFβ Acceptor->Interaction FRET FRET Signal Interaction->FRET in close proximity NoFRET No FRET Signal Interaction->NoFRET interaction blocked Inhibitor Inhibitor Inhibitor->Interaction disrupts

Caption: Workflow for a FRET-based assay to screen for CBFβ-RUNX1 interaction inhibitors.

Detailed Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibition of the CBFβ-RUNX1 interaction in a biochemical setting.

Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). A donor fluorophore, in an excited electronic state, may transfer energy to an acceptor fluorophore in close proximity through non-radiative dipole-dipole coupling. In this assay, RUNX1 is fused to a donor fluorophore (e.g., Cerulean) and CBFβ is fused to an acceptor fluorophore (e.g., Venus). When the two proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

  • Protein Expression and Purification: Recombinant RUNX1 (Runt domain) fused to a donor fluorophore and CBFβ fused to an acceptor fluorophore are expressed and purified.

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.

  • Reaction Mixture: A reaction mixture containing the donor-fused RUNX1 protein and the acceptor-fused CBFβ protein at a fixed concentration (e.g., 100 nM each) in an appropriate assay buffer is prepared[1].

  • Incubation: The plate is incubated at room temperature for a specified period to allow the reaction to reach equilibrium.

  • Fluorescence Reading: The fluorescence is read using a plate reader capable of measuring FRET. The donor fluorophore is excited at its excitation wavelength (e.g., 433 nm for Cerulean), and the emission is measured at both the donor and acceptor emission wavelengths (e.g., 474 nm for Cerulean and 525 nm for Venus)[1].

  • Data Analysis: The ratio of acceptor to donor emission is calculated. The percentage of inhibition is determined relative to the DMSO control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the FRET signal, is calculated by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to validate the disruption of the CBFβ-RUNX1 interaction within a cellular context.

Principle: Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").

Protocol:

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., modified RIPA buffer) to release the proteins while maintaining protein-protein interactions[1].

  • Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-RUNX1) is added to the cell lysate and incubated to allow the antibody to bind to its target protein.

  • Immune Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the bait protein (e.g., RUNX1) and the potential interacting partner (e.g., CBFβ) to detect the presence of the co-precipitated protein. A reduction in the amount of co-precipitated CBFβ in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Cell Viability (MTS) Assay

This assay is used to assess the effect of the inhibitors on cell proliferation and viability.

Principle: The MTS assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for a further 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance of the colored formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values of the treated wells are normalized to the DMSO control wells to determine the percentage of cell viability. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 can then be calculated.

Conclusion

References

Validating the On-Target Effects of AI-10-104: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-104 and the Importance of On-Target Validation

Validating that the observed biological effects of a small molecule are a direct consequence of its interaction with the intended target is a critical step in drug development. Genetic methods, such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi), provide powerful tools for on-target validation. These techniques allow for the specific depletion of the target protein, and the resulting cellular phenotype can be directly compared to the effects induced by the small molecule inhibitor. A high degree of concordance between the pharmacological and genetic approaches provides strong evidence for on-target activity.

Comparative Analysis: this compound vs. Genetic Perturbation of RUNX1/CBFβ

Table 1: Comparison of Phenotypic Effects in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Phenotype This compound Treatment RUNX1 Knockdown/Knockout CBFβ Knockdown References
Cell Viability/Proliferation Dose-dependent decrease in cell viability and growthInduction of apoptosisInduction of apoptosis[3]
Apoptosis Induction of apoptosisInduction of apoptosisInduction of apoptosis[3]
RUNX1/CBFβ Interaction Disrupts the interaction between RUNX1 and CBFβNot ApplicableNot Applicable[3]

Table 2: Comparison of Phenotypic Effects in Ovarian Cancer

Phenotype This compound Treatment RUNX1 Knockdown References
Cell Proliferation Reduced cell numberG1 arrest[4]
Cell Cycle Increase in S-phase populationG1 arrest[4]
Cell Migration Decreased cell migrationNot explicitly stated, but RUNX1 is implicated in EMT[4]

Table 3: Comparison of Phenotypic Effects in Metastatic Breast Cancer

Phenotype This compound Treatment CBFβ Depletion References
Cell Phenotype Not explicitly statedMesenchymal to epithelial transition (MET)[6][7]
Cell Invasion Not explicitly statedInhibition of invasion[7]
Bone Metastasis Not explicitly statedSuppression of bone metastasis in vivo[7]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for a clear understanding of the validation process.

cluster_0 RUNX1 Signaling Pathway RUNX1 RUNX1 DNA DNA RUNX1->DNA CBFbeta CBFβ CBFbeta->RUNX1 TargetGenes Target Genes (e.g., c-Myc, Bcl-2) DNA->TargetGenes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Differentiation Hematopoietic Differentiation TargetGenes->Differentiation AI10104 This compound AI10104->CBFbeta Inhibits Interaction

Caption: The RUNX1/CBFβ signaling pathway.

cluster_1 Genetic Validation Workflow start Hypothesis: This compound inhibits RUNX1/CBFβ activity pharmacological Pharmacological Arm: Treat cells with this compound start->pharmacological genetic Genetic Arm: Knockout/Knockdown RUNX1 or CBFβ start->genetic phenotype Phenotypic Readouts: - Cell Viability - Apoptosis - Gene Expression pharmacological->phenotype genetic->phenotype comparison Compare Phenotypes phenotype->comparison conclusion Conclusion: On-target effect validated if phenotypes are similar comparison->conclusion

Caption: Workflow for genetic validation of a small molecule inhibitor.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of RUNX1-CBFβ Interaction
  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for RUNX1 overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

CRISPR-Cas9 Mediated Knockout of RUNX1

This protocol provides a general workflow for generating a RUNX1 knockout cell line. Specific reagents and conditions should be optimized for the cell line of interest.

  • Guide RNA Design and Cloning: Design and clone two or more single guide RNAs (sgRNAs) targeting an early exon of the RUNX1 gene into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cells with the Cas9/sgRNA expression plasmid.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Clone Expansion and Screening: Expand the single-cell clones and screen for RUNX1 knockout by Western blotting and genomic DNA sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).

shRNA-Mediated Knockdown of CBFβ

This protocol outlines the steps for transiently or stably knocking down CBFβ expression using short hairpin RNA (shRNA).

  • shRNA Vector Preparation: Obtain or clone shRNA constructs targeting CBFβ in a suitable lentiviral or retroviral vector.

  • Viral Particle Production: Co-transfect the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

  • Transduction: Harvest the viral supernatant and transduce the target cells.

  • Selection: If using a vector with a selection marker (e.g., puromycin resistance), select for transduced cells by adding the appropriate antibiotic to the culture medium.

  • Validation of Knockdown: Confirm the reduction in CBFβ expression at the mRNA (RT-qPCR) and protein (Western blot) levels.

Cell Viability and Apoptosis Assays
  • Cell Viability (MTS/CellTiter-Glo Assay):

    • After the desired incubation period (e.g., 72 hours), add the MTS or CellTiter-Glo reagent to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance (MTS) or luminescence (CellTiter-Glo) using a plate reader. The signal is proportional to the number of viable cells.

  • Apoptosis (Annexin V/PI Staining):

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

References

Head-to-Head Comparison of AI-10-104 and AI-10-49 in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Executive Summary

Mechanism of Action

Signaling Pathway Diagrams

AI_10_49_Pathway AI-10-49 Signaling Pathway in inv(16) AML cluster_0 inv(16) AML Cell CBFβ-SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFβ-SMMHC->RUNX1 Sequesters MYC_Gene MYC Gene RUNX1->MYC_Gene Represses RUNX1->MYC_Gene Represses (restored) Apoptosis Apoptosis MYC_Gene->Apoptosis Inhibits AI_10_49 AI-10-49 AI_10_49->CBFβ-SMMHC Inhibits

AI_10_104_Pathway AI-10-104 General Signaling Pathway cluster_1 Leukemia Cell CBFβ CBFβ RUNX RUNX Proteins CBFβ->RUNX Binds to & Activates Target_Genes Target Genes (e.g., cell survival, proliferation) RUNX->Target_Genes Regulates Transcription Leukemic_Phenotype Leukemic Phenotype Target_Genes->Leukemic_Phenotype Promotes AI_10_104 This compound AI_10_104->CBFβ Inhibits Interaction

Head-to-Head Performance in Leukemia Models

FeatureAI-10-49This compound
Primary Target CBFβ-SMMHC fusion proteinWild-type CBFβ-RUNX protein complex
Target Leukemia inv(16) Acute Myeloid Leukemia (AML)AML with RUNX1 mutations, T-ALL, Multiple Myeloma
Selectivity Highly selective for inv(16) AML cellsBroader activity against various leukemia subtypes with dysregulated RUNX signaling
In Vitro Efficacy
Cell Line/Patient SamplesAI-10-49This compound
ME-1 (inv(16) AML) IC50 = 0.6 µMData not available
OCI-AML5 (mutant RUNX1) Data not availableSignificant lethality observed
Mono-Mac-1 (mutant RUNX1) Data not availableSignificant lethality observed
OCI-AML2 (wild-type RUNX1) Data not availableLess sensitive compared to mutant RUNX1 lines[6]
Primary inv(16) AML Blasts Reduced viability and colony-forming capacityData not available
Primary T-ALL Samples Data not availableAverage GI50 = 2.4 µM[7]
Normal Bone Marrow Cells Negligible activity (IC50 > 25 µM)Average GI50 = 15.4 µM[7]
In Vivo Efficacy
Animal ModelAI-10-49This compound
inv(16) AML Mouse Model Significantly delayed leukemia progression and prolonged survival (median latency of 61 days vs. 33.5 days in vehicle-treated mice)[8]Data not available
AML Xenograft Model Not reportedIn vivo efficacy data in AML models is limited; more potent analogs are under development.[6]

Experimental Protocols

Cell Viability and Proliferation Assays
Co-Immunoprecipitation
In Vivo Leukemia Models

Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture Leukemia Cell Lines & Primary Patient Samples In_Vitro In Vitro Assays Cell_Culture->In_Vitro In_Vivo In Vivo Studies Cell_Culture->In_Vivo Data_Analysis Data Analysis and Endpoint Measurement In_Vitro->Data_Analysis Viability Cell Viability/Proliferation (MTT, MTS) Apoptosis Apoptosis Assays (Annexin V) PPI Protein-Protein Interaction (Co-IP) In_Vivo->Data_Analysis Xenograft Leukemia Xenograft Mouse Models Treatment Inhibitor Treatment Survival Survival Analysis

Caption: A generalized workflow for the preclinical evaluation of small molecule inhibitors in leukemia models.

Conclusion

References

Evaluating the Specificity of AI-10-104 for RUNX Family Members: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-104

Specificity of this compound for RUNX Family Members

Comparison with Other RUNX Inhibitors

Several other small molecules have been developed to target the RUNX/CBFβ interaction. A comparison of their reported potencies is summarized in the table below. It is important to note that the reported IC50 values are from various assays and cell lines, which can influence the apparent potency.

InhibitorTargetReported IC50Assay TypeReference
This compound RUNX/CBFβ1.25 µMFRET[3]
Ro5-3335 RUNX1/CBFβ1.1 µM (in ME-1 cells)Cell-based[4][5]
AI-14-91 RUNX/CBFβNot specifiedFRET[3]
AI-10-47 RUNX/CBFβ3.2 µMFRET[6]
AI-4-57 CBFβ-SMMHC/RUNX122 µMFRET[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized protocols for common assays used to evaluate RUNX inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Assay

This biochemical assay is used to quantify the disruption of the RUNX-CBFβ interaction in a high-throughput format.

Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the two proteins interact, the fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol Outline:

  • Protein Expression and Purification: Recombinant RUNX Runt domain and CBFβ proteins fused to FRET pairs are expressed and purified.

  • Assay Setup: In a microplate, a fixed concentration of the donor- and acceptor-labeled proteins are mixed in an appropriate assay buffer.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • FRET Measurement: The fluorescence emission of both the donor and acceptor is measured using a plate reader. The ratio of acceptor to donor emission is calculated.

  • Data Analysis: The FRET signal is plotted against the compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) Assay

This cell-based assay is used to confirm the disruption of the RUNX-CBFβ interaction within a cellular context.

Principle: An antibody specific to one of the interacting partners (e.g., RUNX1) is used to pull down the protein from a cell lysate. If the interaction is intact, the binding partner (CBFβ) will also be pulled down and can be detected by western blotting. An effective inhibitor will reduce the amount of the co-immunoprecipitated partner.

Protocol Outline:

  • Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against the target protein (e.g., anti-RUNX1). Protein A/G beads are then added to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the immunoprecipitated protein (e.g., RUNX1) and its potential binding partner (CBFβ) to assess the extent of co-precipitation.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

RUNX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Wnt Wnt Frizzled Frizzled Wnt->Frizzled SMADs SMADs TGFbR->SMADs beta_catenin β-catenin Frizzled->beta_catenin RUNX_CBFbeta RUNX/CBFβ Complex SMADs->RUNX_CBFbeta co-factor beta_catenin->RUNX_CBFbeta co-factor CBFbeta CBFβ CBFbeta->RUNX_CBFbeta AI10104 This compound AI10104->CBFbeta inhibits interaction RUNX RUNX1/2/3 RUNX->RUNX_CBFbeta TargetGenes Target Genes (e.g., p21, MMPs) RUNX_CBFbeta->TargetGenes binds promoter Transcription Transcription TargetGenes->Transcription

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay FRET_assay FRET Assay (RUNX-Runt + CBFβ) IC50_determination IC50 Determination FRET_assay->IC50_determination measures interaction Cell_treatment Cell Treatment (e.g., with this compound) CoIP Co-Immunoprecipitation (e.g., anti-RUNX1) Cell_treatment->CoIP Western_blot Western Blot (detect CBFβ) CoIP->Western_blot analyzes pulldown

Caption: Workflow for evaluating RUNX inhibitors.

Conclusion

References

Preclinical Performance of AI-10-104: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting the RUNX-CBFβ Interaction

dot

Comparative In Vitro Efficacy

Table 1: Inhibition of RUNX-CBFβ Interaction
CompoundAssay TypeIC50 (µM)Reference
AI-10-104 FRET1.25[1]
AI-14-91 FRET1.1[2]
Ro5-3335 N/ANot reported to directly inhibit binding in cell-free assays[2]
Table 2: Anti-proliferative Activity (IC50/GI50 in µM)
Cell LineCancer TypeThis compoundAI-4-88 (inactive)AI-14-91Ro5-3335Reference
Jurkat T-cell Acute Lymphoblastic Leukemia (T-ALL)~2.5>10N/AN/A[3]
KOPTK1 T-cell Acute Lymphoblastic Leukemia (T-ALL)~1.5N/AN/AN/A[3]
Primary T-ALL Samples T-cell Acute Lymphoblastic Leukemia (T-ALL)2.4 (average GI50)No effectN/AN/A[3]
OPM-1 Multiple MyelomaModerate inhibition (concentration dependent)N/AN/AN/A[4]
OVCAR8 Ovarian Cancer~5>10~5N/A[2]
OVCAR4 Ovarian Cancer~7N/A~8N/A[2]
ME-1 Acute Myeloid Leukemia (AML)N/AN/AN/A1.1[5]
Kasumi-1 Acute Myeloid Leukemia (AML)N/AN/AN/A21.7[5]

Cellular Mechanisms of Action

In Vivo Studies and Pharmacokinetics

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess RUNX-CBFβ Interaction

dot

Co_IP_Workflow start Start: Treat cells with DMSO or this compound lysis Cell Lysis start->lysis incubation Incubate lysate with anti-RUNX1 antibody lysis->incubation capture Capture antibody-protein complexes with Protein A/G beads incubation->capture wash Wash beads to remove non-specific binding capture->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot for CBFβ and RUNX1 elution->analysis end End: Quantify reduction in co-precipitated CBFβ analysis->end

Caption: A typical workflow for a co-immunoprecipitation experiment.

Detailed Steps:

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G agarose beads to the lysates and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1 to detect the amount of co-precipitated CBFβ.

MTS Assay for Cell Viability

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO-treated control wells to determine the percentage of cell viability and calculate the IC50 or GI50 values.

Summary and Future Directions

References

A Comparative Analysis of AI-10-104 and Other Pan-RUNX Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: Disrupting the RUNX-CBFβ Interaction

Quantitative Comparison of Pan-RUNX Inhibitors

Table 1: Biochemical Potency of Pan-RUNX Inhibitors in FRET Assays

InhibitorTarget InteractionIC50 (µM)Reference(s)
AI-10-104 RUNX1-CBFβ1.25[1]
AI-14-91RUNX1-CBFβNot explicitly stated, but active[1][3]
AI-10-47RUNX1-CBFβ3.2[4][5]
Ro5-3335RUNX1-CBFβNot explicitly stated in FRET, but active[2][6]
AI-10-49CBFβ-SMMHC/RUNX10.26[4][7][8][9][10]
AI-4-57CBFβ-SMMHC/RUNX122[4][8]

Note: IC50 values can vary between experiments and assay conditions.

Table 2: Cellular Potency of Pan-RUNX Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeCellular IC50 (µM)Reference(s)
This compound Ovarian Cancer Cell Lines (Panel)Ovarian CancerVaries by cell line[3]
This compound T-ALL Cell Lines (Panel)T-cell Acute Lymphoblastic LeukemiaVaries by cell line
AI-14-91Ovarian Cancer Cell Lines (Panel)Ovarian CancerVaries by cell line[3]
Ro5-3335ME-1Acute Myeloid Leukemia1.1[2][6][11]
Ro5-3335Kasumi-1Acute Myeloid Leukemia21.7[2][11]
Ro5-3335REHAcute Lymphoblastic Leukemia17.3[2]
AI-10-49ME-1Acute Myeloid Leukemia0.6[8][12]

Note: Cellular IC50 values are highly dependent on the cell line and the specific assay used (e.g., MTT, CellTiter-Glo).

Key Experimental Methodologies

To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) to Confirm Disruption of RUNX1-CBFβ Interaction

This protocol is used to verify that the inhibitor disrupts the interaction between RUNX1 and CBFβ within a cellular context.

Protocol:

  • Cell Lysis:

    • Harvest and lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against CBFβ and RUNX1.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in the amount of co-precipitated CBFβ in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Fluorescence Resonance Energy Transfer (FRET) Assay for Quantifying Inhibition

FRET assays are used to directly measure the inhibitory effect of compounds on the RUNX1-CBFβ protein-protein interaction in a cell-free system.

Protocol:

  • Protein Expression and Purification:

    • Express and purify recombinant RUNX1 Runt domain fused to a donor fluorophore (e.g., Cerulean) and CBFβ fused to an acceptor fluorophore (e.g., Venus).

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the fluorescently tagged RUNX1 and CBFβ proteins (e.g., 100 nM each) to a suitable assay buffer.

  • Measurement and Analysis:

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence emission at two wavelengths: the donor emission wavelength (e.g., 474 nm for Cerulean) and the acceptor emission wavelength (e.g., 525 nm for Venus).

    • Calculate the FRET ratio (acceptor emission / donor emission).

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

These assays are used to determine the effect of RUNX inhibitors on the proliferation and viability of cancer cells.

Protocol (MTT Assay Example):

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the RUNX inhibitor or DMSO control for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the inhibitor concentration to calculate the cellular IC50 value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

RUNX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., TGF-β) Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., SMADs, MAPK) Receptor->Signaling_Cascade RUNX_protein RUNX Signaling_Cascade->RUNX_protein Phosphorylation/ Activation CBFbeta CBFβ RUNX_CBFbeta_Complex RUNX-CBFβ Complex CBFbeta->RUNX_CBFbeta_Complex RUNX_protein->RUNX_CBFbeta_Complex DNA DNA RUNX_CBFbeta_Complex->DNA Binds to RUNX motif Target_Genes Target Gene Transcription DNA->Target_Genes Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Apoptosis Apoptosis Target_Genes->Apoptosis Differentiation Differentiation Target_Genes->Differentiation Inhibitor Pan-RUNX Inhibitor (e.g., this compound) Inhibitor->RUNX_CBFbeta_Complex Disrupts Interaction

Caption: Simplified RUNX signaling pathway and the mechanism of action of pan-RUNX inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays FRET FRET Assay (Biochemical IC50) CoIP Co-Immunoprecipitation (Target Engagement) FRET->CoIP Validate Hits Cell_Viability Cell Viability Assay (Cellular IC50) CoIP->Cell_Viability Test Cellular Efficacy Gene_Expression Gene Expression Analysis (Downstream Effects) Cell_Viability->Gene_Expression Confirm Mechanism Compound_Library Compound Library (incl. This compound) Compound_Library->FRET

Caption: A typical experimental workflow for the evaluation of pan-RUNX inhibitors.

References

Safety Operating Guide

Proper Disposal of AI-10-104: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data Summary

ParameterValueSource/Notes
Typical Experimental Concentration 1-10 µMAs cited in various research articles for in vitro studies.
Solubility in DMSO ≥ 2.5 mg/mLA common solvent for creating stock solutions.
Storage Temperature (Solid & Solutions) -20°C to -80°CFor maintaining chemical stability.
Recommended Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatStandard laboratory practice for handling chemical compounds.
Waste Container Type Clearly labeled, sealed, and compatible chemical waste containerTo prevent leaks and ensure proper identification.

Experimental Protocol: Safe Disposal of AI-10-104 Waste

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin and eye contact.

2. Waste Segregation:

3. Disposal of Unused Solutions:

4. Disposal of Contaminated Labware:

  • Solid Waste: Dispose of contaminated solid waste such as pipette tips, tubes, and flasks in a designated solid hazardous waste container. If possible, rinse grossly contaminated items with a suitable solvent (e.g., ethanol or a detergent solution) and collect the rinsate as liquid hazardous waste before disposing of the solid item.

  • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.

5. Decontamination of Work Surfaces:

6. Final Disposal:

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific guidelines for hazardous waste disposal.

This compound Disposal Workflow

AI10104_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_final_disposal Final Disposal Unused_Solutions Unused this compound Solutions (Stock & Experimental) Liquid_Waste Designated Liquid Hazardous Waste Container Unused_Solutions->Liquid_Waste Contaminated_Labware Contaminated Labware (Pipette tips, tubes, etc.) Solid_Waste Designated Solid Hazardous Waste Container Contaminated_Labware->Solid_Waste Seal_Label Securely Seal and Label Container Liquid_Waste->Seal_Label Solid_Waste->Seal_Label EHS_Pickup Arrange for EHS/ Contractor Pickup Seal_Label->EHS_Pickup Disposal Proper Disposal via Licensed Facility EHS_Pickup->Disposal

Essential Personal Protective Equipment (PPE) for Handling AI-10-104

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE) Summary

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing (Solid) Chemical splash gogglesDouble-gloving with nitrile glovesDisposable solid-front gown with tight-fitting cuffsNIOSH-approved N95 or higher respirator
Dissolution (in solvent) Chemical splash gogglesDouble-gloving with nitrile glovesDisposable solid-front gown with tight-fitting cuffsRequired if not in a certified chemical fume hood
In Vitro Experiments Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in solution
In Vivo Experiments Chemical splash gogglesDouble-gloving with nitrile glovesDisposable solid-front gown with tight-fitting cuffsRequired for procedures with potential for aerosolization
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatRequired if handling solid waste outside of a fume hood

Experimental Protocol: Safe Handling of AI-10-104

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The storage temperature should be as recommended by the supplier, typically -20°C or -80°C.

2. Weighing the Solid Compound:

  • Don the appropriate PPE as specified in the table above.

  • Use dedicated weighing tools (spatulas, weigh paper).

  • Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after weighing.

3. Dissolution:

  • Perform all dissolution procedures within a certified chemical fume hood.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

4. Use in Experiments:

  • Avoid the creation of aerosols.

  • For in vivo studies, administer the compound in a well-ventilated area and handle animal waste as potentially contaminated.

5. Decontamination and Disposal:

  • Decontaminate all non-disposable equipment with an appropriate solvent.

  • Follow all institutional and local regulations for hazardous waste disposal.

Workflow for Handling this compound

AI10104_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Receive_Store Receive and Store Securely Don_PPE->Receive_Store Weigh_Solid Weigh Solid in Containment (Fume Hood/Glove Box) Receive_Store->Weigh_Solid Dissolve Dissolve in Fume Hood Weigh_Solid->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.